Adomac
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMJOLFPZNQBZ-OZHVXATGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142697-76-5 | |
| Record name | S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history in medicine. It is widely utilized for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2][[“]][4] The cornerstone of Aspirin's diverse therapeutic effects lies in its unique and irreversible inhibition of the cyclooxygenase (COX) enzymes, a mechanism first elucidated by Sir John Vane in 1971.[5] This guide provides a detailed examination of Aspirin's mechanism of action, focusing on its interaction with COX isoenzymes, the resultant impact on signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Irreversible COX Inhibition
Aspirin exerts its primary effects by inhibiting the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][2][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key lipid mediators in various physiological and pathological processes.[4][5]
Unlike other NSAIDs such as ibuprofen or diclofenac which are reversible inhibitors, Aspirin's mechanism is distinguished by its irreversible action.[1][2] Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Serine 529 in COX-1 and Serine 516 in COX-2) within the active site of the enzyme.[2][7][8] This permanent modification, often termed "suicide inhibition," structurally alters the enzyme and blocks the access of the substrate, arachidonic acid, to the catalytic site.[1][8][9] The consequence is a lasting inactivation of the enzyme for the entire lifespan of the affected molecule.
Aspirin exhibits a degree of selectivity, being a significantly more potent inhibitor of COX-1 than COX-2.[2][8] This differential activity is fundamental to its dose-dependent effects. Low doses of Aspirin are sufficient for potent antiplatelet effects through COX-1 inhibition, while higher doses are required to achieve anti-inflammatory and analgesic effects via the inhibition of both COX-1 and COX-2.[8][10]
Signaling Pathways
The inhibition of COX enzymes by Aspirin disrupts several critical signaling pathways.
1. Inhibition of Prostaglandin Synthesis (Anti-inflammatory and Analgesic Effects)
In response to inflammatory stimuli, cells upregulate COX-2, which synthesizes prostaglandins like PGE2. These prostaglandins mediate inflammation, sensitize nerve endings to pain, and contribute to fever.[4][5] By acetylating and inactivating COX-1 and COX-2, Aspirin blocks this pathway, reducing the production of these pro-inflammatory mediators.
2. Inhibition of Thromboxane Synthesis (Antiplatelet Effect)
Platelets, which are anucleated, rely on the constitutively expressed COX-1 enzyme to produce Thromboxane A2 (TXA2).[7] TXA2 is a potent promoter of platelet aggregation and vasoconstriction, crucial steps in thrombus (blood clot) formation.[2][7][11] By irreversibly inactivating platelet COX-1, low-dose Aspirin effectively halts TXA2 production for the entire 8-9 day lifespan of the platelet.[1][7][11] This long-lasting effect is the basis for Aspirin's use in the prevention of cardiovascular events like heart attacks and strokes.[7]
3. Modification of COX-2 Activity (Anti-inflammatory Resolution)
Aspirin's interaction with COX-2 is more complex. While high doses of Aspirin do inhibit COX-2's ability to produce pro-inflammatory prostaglandins, the acetylation of COX-2 also modifies its enzymatic activity.[1] This altered enzyme, sometimes called Aspirin-Triggered COX-2 (AT-COX-2), gains a lipoxygenase-like function. It metabolizes polyunsaturated fatty acids to produce specialized pro-resolving mediators (SPMs), most notably 15-epi-lipoxins, also known as Aspirin-Triggered Lipoxins (ATLs).[1][2][[“]] These mediators actively promote the resolution of inflammation, contributing to Aspirin's overall anti-inflammatory effect.[1][[“]]
Data Presentation
The differential inhibitory activity of Aspirin on COX isoforms has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: In Vitro Inhibitory Activity of Aspirin on COX Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| Aspirin | 1.3 ± 0.5[12] - 3.57[13] | 29.3[13] | ~8.2[13] |
| Ibuprofen | 1.4 ± 0.4[12] | - | - |
| Celecoxib | 2.2 ± 0.3[12] | 0.08[14] | ~0.04 |
Note: IC50 values can vary based on experimental conditions. The data presented reflects typical reported values.
Table 2: Comparison of Inhibitory Mechanisms of Common NSAIDs
| Drug | Target(s) | Mechanism of Inhibition | Duration of Action on Platelets |
|---|---|---|---|
| Aspirin | COX-1 and COX-2 | Irreversible (Acetylation)[1][2][15] | Lifespan of the platelet (~8-9 days)[1][11] |
| Ibuprofen | COX-1 and COX-2 | Reversible (Competitive)[1] | Temporary, dependent on drug concentration |
| Celecoxib | Primarily COX-2 | Reversible (Competitive) | Minimal effect on platelet COX-1 |
Experimental Protocols
Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol provides a general framework for determining the in vitro COX inhibitory activity of a compound like Aspirin. This method measures the peroxidase activity of the COX enzyme.
1. Objective: To determine the IC50 value of Aspirin for COX-1 and COX-2 enzymes.
2. Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Test Compound: Acetylsalicylic acid (Aspirin) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic Acid (substrate).
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
96-well microplate.
-
Microplate reader.
3. Workflow Diagram:
4. Procedure:
-
Reagent Preparation: Prepare stock solutions of Aspirin and dilute them with assay buffer to achieve a range of test concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting the enzyme.[13]
-
Assay Setup: In a 96-well plate, add the following to the designated wells (in triplicate):
-
100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 130 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme, and 20 µL of the Aspirin dilution.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[13]
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Determine the rate of reaction for each well.
-
Calculate the percentage of inhibition for each Aspirin concentration relative to the 100% activity control wells.
-
Plot the percentage of inhibition against the logarithm of the Aspirin concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[16]
-
The mechanism of action of acetylsalicylic acid is a classic example of targeted enzyme inhibition. Its unique ability to irreversibly acetylate and inactivate COX-1 and COX-2 enzymes underpins its wide range of therapeutic applications. The potent and long-lasting inhibition of platelet COX-1 at low doses makes it a cornerstone of cardiovascular disease prevention, while the inhibition of both isoforms at higher doses provides effective anti-inflammatory and analgesic relief. Furthermore, the nuanced modification of COX-2 to produce pro-resolving lipoxins highlights a sophisticated mechanism that not only blocks pro-inflammatory signals but also actively promotes their resolution. This multifaceted mechanism of action ensures Aspirin's continued relevance and importance in the pharmacopeia.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How aspirin works - UChicago Medicine [uchicagomedicine.org]
- 10. droracle.ai [droracle.ai]
- 11. bpac.org.nz [bpac.org.nz]
- 12. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Its development represents a landmark achievement in structure-based drug design, specifically engineered to overcome resistance to earlier generations of EGFR TKIs.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to osimertinib.
The journey to discover osimertinib began at AstraZeneca in May 2009.[4] The primary challenge was to develop a TKI that could effectively target the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects like rash and diarrhea.[2][4] Through a focused, structure-driven design strategy, osimertinib (formerly AZD9291) was identified and selected for clinical development, entering clinical trials in March 2013.[4] It received its first FDA approval in November 2015.[1]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR.[6] It selectively targets both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][6] The key to its irreversible action is the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[7][8][9] This covalent binding effectively blocks the downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7][8] A significant advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which contributes to its favorable safety profile compared to earlier-generation TKIs.[10]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention by osimertinib.
Quantitative Data
Table 1: In Vitro Potency of Osimertinib and its Metabolites
| Compound | EGFR Mutation | Mean IC50 (nM) | Selectivity vs. WT EGFR |
| Osimertinib | Exon 19 Deletion | <15 | ~32-124x |
| L858R/T790M | <15 | ~32-124x | |
| Wild-Type (WT) | 480-1865 | 1x | |
| AZ5104 | Exon 19 Deletion | More potent than Osimertinib (~8-fold) | Greater potency vs. WT (~15-fold) |
| T790M Mutants | More potent than Osimertinib (~8-fold) | Greater potency vs. WT (~15-fold) | |
| AZ7550 | Various Mutants | Comparable to Osimertinib | Comparable to Osimertinib |
Data sourced from multiple preclinical studies.[6][10][11]
Table 2: Pharmacokinetic Properties of Osimertinib (80 mg once daily)
| Parameter | Value |
| Time to Max. Plasma Concentration (Tmax) | Median: 6 hours (range: 3-24) |
| Apparent Oral Clearance (CL/F) | 14.3 L/h |
| Apparent Volume of Distribution (Vd/F) | 974 L |
| Terminal Half-life (t1/2) | ~48 hours |
| Steady State | Achieved after 15 days |
| Metabolism | Primarily via CYP3A4/5 |
| Active Metabolites | AZ5104 and AZ7550 (~10% of parent exposure each) |
| Elimination | 68% in feces, 14% in urine |
Data compiled from pharmacokinetic studies.[12][13][14][15]
Table 3: Key Clinical Trial Efficacy Data (First-Line Treatment)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| FLAURA | Osimertinib | 18.9 months | 80% | 38.6 months |
| Standard EGFR-TKI (Gefitinib or Erlotinib) | 10.2 months | 76% | 31.8 months | |
| FLAURA2 | Osimertinib + Chemotherapy | 25.5 months | 83% | Not yet mature (trending positive) |
| Osimertinib Monotherapy | 16.7 months | 76% | Not yet mature |
Data from the FLAURA and FLAURA2 clinical trials.[16][17][18]
Synthesis of Osimertinib
Several synthetic routes for osimertinib have been published. Below is a representative, optimized protocol.
Experimental Protocol: Optimized Synthesis of Osimertinib
This protocol outlines a common synthetic route, highlighting key transformations.
Step 1: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 4)
-
Guanidination: React 4-fluoro-2-methoxyaniline with a guanidinylating agent.
-
Nucleophilic Substitution: The resulting guanidine intermediate is reacted with N,N,N'-trimethylethane-1,2-diamine.
-
Cyclization: The product from the previous step is cyclized with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one under heating to form the pyrimidine ring structure. This key intermediate contains the core scaffold of osimertinib with a nitro group.
Step 2: Reduction of the Nitro Group to form Aniline Intermediate (Intermediate 5)
-
Reduction: The nitro-containing intermediate (4) is dissolved in a suitable solvent such as ethanol.
-
The nitro group is reduced to an amine using a reducing agent like iron in an acidic medium or through catalytic hydrogenation (e.g., H2, Pd/C).[19][20] This step is critical and can be challenging due to the stability of the resulting aniline intermediate.[21]
Step 3: Amide Bond Formation (Acylation)
-
Acylation: The aniline intermediate (5) is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF) at a controlled temperature (e.g., 0 °C to room temperature).[19] This step introduces the acrylamide warhead, which is essential for the irreversible binding to EGFR.
Step 4: Final Product Formation
-
Work-up and Purification: The reaction mixture is typically quenched, and the crude product is purified using techniques such as filtration and recrystallization to yield pure osimertinib.
The diagram below provides a simplified workflow for the synthesis of Osimertinib.
Conclusion
Osimertinib stands as a testament to the power of targeted therapy and rational drug design in oncology. Its discovery and development have provided a critical therapeutic option for patients with EGFR-mutated NSCLC, significantly improving progression-free and overall survival. The ongoing research into its applications, combination therapies, and mechanisms of resistance continues to shape the landscape of lung cancer treatment. This guide provides a foundational understanding of the key technical aspects of osimertinib for professionals in the field of drug discovery and development.
References
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice [mdpi.com]
- 17. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WCLC 2023: Osimertinib plus chemotherapy demonstrated superior results than osimertinib alone for patients with EGFR-mutated advanced lung cancer - ecancer [ecancer.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
The Biological Function and Pathways of Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide compound originally discovered for its antifungal properties, has emerged as a crucial tool in cell biology and a promising therapeutic agent.[1] Its primary mechanism of action involves the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] This technical guide provides an in-depth overview of the biological function of Rapamycin, its interaction with the mTOR signaling pathway, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1][4]
The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique components and downstream targets.[2][3]
-
mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR, mTORC1 is sensitive to acute Rapamycin inhibition.[3] It integrates signals from growth factors, nutrients (amino acids), and energy status to control protein synthesis, lipid biosynthesis, and autophagy.[3] Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical regulators of mRNA translation.[5]
-
mTORC2: Comprising mTOR, Rictor, mSIN1, Protor, mLST8, and DEPTOR, mTORC2 is generally considered insensitive to acute Rapamycin treatment.[3][6] However, prolonged exposure to Rapamycin can inhibit mTORC2 assembly and function in certain cell types.[7] mTORC2 plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[3][6]
Inhibition of mTORC1 by the Rapamycin-FKBP12 complex prevents the phosphorylation of its downstream effectors, S6K1 and 4E-BP1. This leads to a global reduction in protein synthesis, causing cell cycle arrest in the G1 phase and the induction of autophagy.[5]
Quantitative Data
The efficacy of Rapamycin can be quantified through various parameters, including its binding affinity for its target proteins and its inhibitory concentration in cellular assays.
Table 1: Binding Affinities (Kd)
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| Rapamycin - FKBP12 | 0.2 nM | Multiple | [2][7] |
| Rapamycin - FRB Domain (of mTOR) | 26 µM | Fluorescence Polarization, SPR, NMR | [2][5][7] |
| FKBP12-Rapamycin Complex - FRB Domain | 12 nM | Fluorescence Polarization, SPR, NMR | [2][5][7] |
Note: The binding of the FKBP12-Rapamycin complex to the FRB domain is approximately 2000-fold tighter than that of Rapamycin alone, highlighting the critical role of FKBP12.[5][7]
Table 2: Half-Maximal Inhibitory Concentration (IC50) in Cell Lines
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | mTOR activity | |
| T98G | Glioblastoma | 2 nM | Cell Viability | |
| U87-MG | Glioblastoma | 1 µM | Cell Viability | |
| U373-MG | Glioblastoma | >25 µM | Cell Viability | |
| MCF-7 | Breast Cancer | ~20 nM | Cell Growth | |
| MDA-MB-231 | Breast Cancer | ~20 µM | Cell Growth | |
| T cell line | Leukemia | 0.05 nM | S6K activation | [8] |
| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation | [4] |
| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L | Cell Viability (MTT) | [9] |
Note: IC50 values for Rapamycin can vary significantly between different cell lines, reflecting differences in their genetic background and signaling pathway activation.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified mTOR Signaling Pathway and Rapamycin's Point of Intervention
Caption: Rapamycin forms a complex with FKBP12 to inhibit mTORC1, blocking downstream signaling.
Diagram 2: Experimental Workflow for Determining Rapamycin IC50 using MTT Assay
Caption: A typical workflow for assessing cell viability in response to Rapamycin treatment.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the effect of Rapamycin on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Rapamycin Treatment:
-
Prepare a series of Rapamycin dilutions in complete culture medium from your stock solution. A typical final concentration range might be 0.1 nM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Rapamycin. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each Rapamycin concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Rapamycin concentration and use non-linear regression to determine the IC50 value.
-
Western Blot Analysis of mTORC1 Signaling
This protocol is designed to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1, upon Rapamycin treatment.
Materials:
-
Cells and culture reagents
-
Rapamycin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Rapamycin or vehicle (DMSO) for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: BSA is preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total S6K1) or a housekeeping protein (e.g., GAPDH).
-
Conclusion
Rapamycin is a highly specific and potent inhibitor of mTORC1, making it an invaluable research tool for dissecting the mTOR signaling pathway. Its ability to modulate fundamental cellular processes such as growth, proliferation, and autophagy has led to its use as an immunosuppressant and its investigation as a therapeutic agent for cancer and age-related diseases. A thorough understanding of its mechanism of action, quantitative effects, and the experimental methods used to study it is essential for researchers and drug development professionals working in these fields.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to In Vitro and In Vivo Studies of Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Curcumin
Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has been a cornerstone of traditional Asian medicine for centuries.[1] Modern scientific investigation has revealed its potential as a therapeutic agent with a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Preclinical studies, both in controlled laboratory settings (in vitro) and in living organisms (in vivo), have demonstrated that curcumin can modulate numerous molecular targets and signaling pathways involved in the pathogenesis of various diseases, particularly cancer.[4][5][6]
However, the clinical translation of curcumin's promising preclinical results is hindered by a significant challenge: its low systemic bioavailability.[7][8] The compound suffers from poor absorption, rapid metabolism, and swift elimination, making it difficult to achieve therapeutic concentrations in the body after oral administration.[7][8][9] This discrepancy between its potent effects in a petri dish and its behavior in a complex biological system underscores the critical importance of systematically evaluating and correlating the findings from both in vitro and in vivo studies. This guide provides a technical overview of the methodologies used, presents key quantitative data, and visualizes the core mechanisms and workflows central to curcumin research.
In Vitro Studies: Unveiling Molecular Mechanisms
In vitro studies are indispensable for dissecting the specific molecular mechanisms by which curcumin exerts its effects at the cellular level. These experiments, conducted on isolated cells in a controlled environment, allow researchers to investigate the direct impact of curcumin on cell viability, proliferation, apoptosis, and key signaling pathways without the complexities of systemic metabolism and distribution.
Quantitative Data Presentation: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of curcumin are commonly quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. The IC50 values for curcumin vary significantly across different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation |
| MCF-7 | Breast Cancer (ER+) | MTT | 1.32 - 44.61 | [10][11] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | MTT | 11.32 - 54.68 | [10][11] |
| T47D | Breast Cancer (ER+) | MTT | 2.07 | [11] |
| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 | [12] |
| HeLa | Cervical Cancer | MTT | 3.36 | [13] |
| SW620 | Colon Adenocarcinoma | MTT | ~16.0 (approx.) | [14] |
Experimental Protocols: Key In Vitro Assays
-
Cell Maintenance: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Curcumin is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). The stock is stored at -20°C.
-
Treatment: For experiments, the curcumin stock solution is diluted in fresh culture medium to the desired final concentrations (e.g., 5 to 100 µM).[10] The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Control cells are treated with an equivalent concentration of DMSO.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][15]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 8x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[10][14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of curcumin or DMSO (vehicle control), and the plate is incubated for a specified period (e.g., 24 or 48 hours).[10][13]
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The plate is read on a microplate spectrophotometer at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated from the dose-response curve.[13]
Western blotting is used to detect changes in the expression levels of specific proteins within key signaling pathways.[16]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[14][16][17]
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.[16][18]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][19]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[14][19]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., p65, IκBα, β-actin).[16]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and captured with an imaging system.[16] Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.
Mandatory Visualization: Curcumin's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[20][21] Curcumin has been shown to potently inhibit this pathway at multiple points.[20][22][23]
References
- 1. Curcumin as a therapeutic agent: the evidence from in vitro, animal and human studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review of Curcumin in Health Applications: In-vivo Studies and Clinical Trials – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. The golden spice curcumin in cancer: A perspective on finalized clinical trials during the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest in Vitro and in Vivo Assay, Clinical Trials and Patents in Cancer Treatment using Curcumin: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. wcrj.net [wcrj.net]
- 11. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. lidsen.com [lidsen.com]
- 18. Evaluation of a curcumin analog as an anti-cancer agent inducing ER stress-mediated apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OBM Genetics | Potential Synergistic Interaction Between Curcumin and Sorafenib Enhances Cytotoxicity in NCI-H5222 Lung Cancer Cells [lidsen.com]
- 20. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 22. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [openresearch.surrey.ac.uk]
An In-depth Technical Guide to Sildenafil and its Homologous and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), and its key structural analogs. Sildenafil is the active ingredient in Viagra and is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4]
Introduction to Sildenafil and its Analogs
Sildenafil belongs to a class of drugs known as PDE5 inhibitors.[5] Its analogs, such as Vardenafil and Tadalafil, share the same mechanism of action but differ in their chemical structure, potency, selectivity, and pharmacokinetic profiles.[2][6] These differences arise from variations in their molecular scaffolds and substituents, which influence their interaction with the PDE5 active site and other PDE isoforms.[6][7]
Homologous Compounds: Homologs of Sildenafil involve systematic modifications, such as altering the length of an alkyl chain. For instance, replacing the N-methyl group on the piperazine ring with an N-ethyl group results in "homosildenafil".[8][9]
Analogous Compounds: Analogs feature more significant structural departures while retaining the core pharmacophore required for PDE5 inhibition. Vardenafil is a close analog of Sildenafil, differing primarily in the heterocyclic ring system.[6] Tadalafil has a more distinct molecular structure, which contributes to its longer half-life and duration of action.[6][7]
Quantitative Data Presentation
The efficacy and selectivity of PDE5 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. Selectivity is determined by comparing the IC50 for PDE5 against other PDE isoforms.
Table 1: Comparative Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 Selectivity (Fold vs PDE5A1) | Reference(s) |
| Sildenafil | 3.5 - 6.6 | >1000 | ~40 | ~1000x | [10][11][12] |
| Vardenafil | 0.7 | 180 | 11 | ~9300x | [10][11][12] |
| Tadalafil | 1.8 | >1000 | >1000 | High (PDE11A4 co-inhibition) | [10][13] |
| Avanafil | 5.2 | >1000 | >1000 | >121x (over other PDEs) | [10][13] |
| Udenafil | 8.25 | - | - | Comparable to Sildenafil | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.[14]
Signaling Pathway and Mechanism of Action
Sildenafil exerts its therapeutic effect by amplifying the NO-cGMP signaling pathway.[5] Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum.[4][15] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[16] cGMP acts as a second messenger, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[15] The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive 5'-GMP.[16] By competitively inhibiting PDE5, Sildenafil prevents cGMP degradation, leading to elevated cGMP levels and prolonged vasodilation.[4][15]
Caption: NO-cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.
Experimental Protocols
A. In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency (IC50) of a compound against the PDE5 enzyme.[17]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant human PDE5A1.
Principle: The assay measures the change in rotational speed of a fluorescently labeled cGMP analog (tracer). When PDE5 hydrolyzes the tracer to 5'-GMP, a binding agent in the mix binds the 5'-GMP, forming a large, slow-rotating complex that results in high fluorescence polarization (FP). Inhibitors prevent tracer hydrolysis, keeping the FP signal low.[17]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Sildenafil) in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare solutions of purified PDE5A1 enzyme, fluorescently labeled cGMP substrate, and binding agent in assay buffer.[17]
-
-
Assay Procedure (96-well microplate format):
-
Add serially diluted test compound or vehicle control (DMSO) to the wells.
-
Add the PDE5 enzyme solution to each well and incubate briefly.
-
Initiate the reaction by adding the fluorescent cGMP substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[18]
-
Stop the reaction by adding the binding agent solution.[18]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
-
Caption: A typical workflow for a fluorescence polarization-based PDE5 inhibition assay.
B. Synthesis of Sildenafil Analogs
The synthesis of Sildenafil and its analogs often follows a convergent approach. A key step is the preparation of the pyrazolopyrimidinone core, followed by chlorosulfonation and subsequent reaction with a substituted piperazine.[19][20]
General Synthetic Scheme Outline:
-
Pyrazole Formation: Reaction of a diketoester with hydrazine hydrate to form the pyrazole carboxylic acid.[21]
-
Pyrimidinone Ring Cyclization: The pyrazole intermediate is cyclized to form the core pyrazolopyrimidinone structure.[20]
-
Chlorosulfonation: The phenyl ring attached to the core is chlorosulfonated, typically using chlorosulfonic acid and thionyl chloride, to create a reactive sulfonyl chloride group.[19][20]
-
Sulfonamide Formation: The final step involves reacting the sulfonyl chloride intermediate with the desired N-substituted piperazine (e.g., N-methylpiperazine for Sildenafil, N-ethylpiperazine for homosildenafil) to form the final product.[8][19]
Modifications at the piperazine moiety are a common strategy for generating novel analogs with potentially improved properties.[22]
References
- 1. elementsarms.com [elementsarms.com]
- 2. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure elucidation of sildenafil analogues in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. selleckchem.com [selleckchem.com]
- 11. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukessays.com [ukessays.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
[Compound Name] historical research and publications
An In-depth Technical Guide on AZD4547
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547, also known as fexagratinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1] Specifically, it targets FGFR1, 2, and 3, which are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the historical research, preclinical and clinical findings, and the mechanism of action of AZD4547.
History and Development
The development of AZD4547 stemmed from the growing understanding of the role of the FGF/FGFR signaling pathway in oncology.[2] Researchers sought to develop a selective inhibitor that could target tumors with deregulated FGFR expression while minimizing off-target effects.[1] Preclinical studies demonstrated the potent and selective in vitro and in vivo activity of AZD4547 against tumor models with FGFR alterations.[1][2] These promising results led to the initiation of clinical trials to evaluate its safety and efficacy in cancer patients.[1][4] AZD4547 has progressed to Phase II and III clinical trials for various solid tumors, including breast, gastric, and lung cancers.[5][6]
Mechanism of Action
AZD4547 functions as an ATP-competitive inhibitor of the FGFR1, 2, and 3 kinase domains.[2] By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades.[2] Key downstream pathways inhibited by AZD4547 include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[2][5]
Signaling Pathway Diagram
Caption: Mechanism of action of AZD4547 in inhibiting the FGFR signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Kinase and Antiproliferative Activity of AZD4547
| Target/Cell Line | IC50/GI50 (nM) | Assay Type | Reference |
| Kinase Activity | |||
| FGFR1 | 0.2 | Cell-free | [5] |
| FGFR2 | 2.5 | Cell-free | [5] |
| FGFR3 | 1.8 | Cell-free | [5] |
| FGFR4 | 165 | Cell-free | [5] |
| KDR (VEGFR2) | 24 | Cell-free | [5] |
| TRKA | 18.7 | In vitro biochemical | [9] |
| TRKB | 22.6 | In vitro biochemical | [9] |
| TRKC | 2.9 | In vitro biochemical | [9] |
| Antiproliferative Activity | |||
| KG1a (FGFR1 fusion) | 18-281 | MTS proliferation | [5] |
| Sum52-PE (FGFR deregulated) | 18-281 | MTS proliferation | [5] |
| KMS11 (FGFR3 translocated) | 18-281 | MTS proliferation | [5] |
| KM12(Luc) (TPM3-TRKA) | 100 | Cell proliferation | [9] |
Table 2: In Vivo Antitumor Activity of AZD4547
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| KMS11 (Multiple Myeloma) | 3 mg/kg, twice daily (oral) | 53 | [5] |
| KMS11 (Multiple Myeloma) | 12.5 mg/kg, once daily (oral) | Complete tumor stasis | [5] |
| KG1a (AML) | 12.5 mg/kg, once daily (oral) | 65 | [5] |
| NCI-H716 (Colorectal) | Effective doses (oral) | Significant | [10] |
Key Experimental Protocols
In Vitro Kinase Assay
The ability of AZD4547 to inhibit the kinase activity of recombinant human FGFR1, 2, and 3 was assessed using cell-free assays. The experiments were conducted with ATP concentrations at or near the Km for each respective kinase.[5]
Cell Proliferation Assay
The antiproliferative effects of AZD4547 were determined using the MTS proliferation assay.[5] Tumor cell lines were exposed to varying concentrations of AZD4547 for 72 hours, and cell viability was measured to calculate the IC50 values.[5]
Western Blot Analysis
To assess the impact of AZD4547 on downstream signaling, cells were treated with the compound, and cell lysates were analyzed by Western blotting.[7] Antibodies specific for total and phosphorylated forms of proteins such as FGFR, FRS2, PLCγ, ERK1/2, AKT, S6, and STAT3 were used.[5][7]
Apoptosis and Cell Cycle Analysis
Apoptosis was evaluated using Annexin V-FITC staining and propidium iodide uptake, followed by analysis with a FACSCalibur instrument.[5] For cell cycle analysis, cells were fixed, stained with propidium iodide/RNase A, and analyzed by flow cytometry.[5]
In Vivo Xenograft Studies
Human tumor cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated orally with AZD4547 or a vehicle control.[5][10] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.[5][10]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical evaluation of AZD4547.
Clinical Studies
AZD4547 has been evaluated in several clinical trials across various cancer types with FGFR aberrations.
NCI-MATCH Trial (EAY131) Subprotocol W
This Phase II trial investigated AZD4547 in patients with tumors harboring FGFR1-3 amplifications, mutations, or fusions.[4][11] The study showed modest activity, with confirmed partial responses observed primarily in patients with FGFR point mutations or fusions.[4][11] The overall response rate did not meet the primary endpoint, suggesting that the type of FGFR alteration may influence treatment response.[4]
Squamous Cell Lung Cancer (SqNSCLC)
A Phase II study in previously treated patients with FGFR-altered SqNSCLC found that AZD4547 had an acceptable safety profile but minimal clinical activity in this patient population.[12] Another Phase Ib study in patients with FGFR1-amplified SqNSCLC also showed a low overall response rate.[13]
Gastroesophageal Cancer
In a Phase II study of patients with FGFR2-amplified gastroesophageal cancer, AZD4547 demonstrated promising activity.[14]
Ovarian Cancer
Preclinical studies have shown that AZD4547 exerts antitumor effects in ovarian cancer cells by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[3][15][16]
Malignant Pleural Mesothelioma
A Phase II trial of AZD4547 in patients with malignant pleural mesothelioma who had progressed after first-line chemotherapy did not demonstrate efficacy.[17]
Conclusion
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in various cancer models with deregulated FGFR signaling. While clinical activity has been observed in certain tumor types with specific FGFR alterations, such as FGFR2-amplified gastroesophageal cancer and tumors with FGFR fusions, its efficacy in other settings has been limited. These findings highlight the importance of patient selection based on specific biomarker profiles to maximize the clinical benefit of AZD4547. Further research is warranted to identify predictive biomarkers and explore combination strategies to enhance its therapeutic potential.
References
- 1. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase II trial of single oral FGF inhibitor, AZD4547, as second or third line therapy in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of Acetylsalicylic Acid (ASA), commonly known as aspirin. The information is compiled from non-clinical and clinical data, with a focus on quantitative toxicological endpoints, detailed experimental methodologies, and the underlying molecular pathways of its therapeutic and adverse effects.
Executive Summary
Acetylsalicylic Acid is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic benefits as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent are well-established. However, its use is associated with a range of adverse effects, primarily gastrointestinal, as well as dose-dependent acute and chronic toxicities. This document outlines the key safety parameters of ASA, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, and elucidates the signaling pathways governing these effects.
Non-Clinical Toxicology
A comprehensive set of non-clinical studies has been conducted to characterize the toxicological profile of acetylsalicylic acid. These studies form the basis for understanding its potential risks to human health.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a standard measure of acute toxicity.
Table 1: Acute Oral Toxicity of Acetylsalicylic Acid
| Species | Route of Administration | LD50 Value (mg/kg) | Reference(s) |
| Rat | Oral | 1000 | [1] |
| Mouse | Oral | 815 | [1] |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.
Table 2: Genotoxicity Profile of Acetylsalicylic Acid
| Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [2] |
Based on the available data, acetylsalicylic acid is considered to be non-mutagenic.[2]
Carcinogenicity
Long-term carcinogenicity studies have been conducted to evaluate the tumor-forming potential of acetylsalicylic acid.
Table 3: Carcinogenicity Data for Acetylsalicylic Acid
| Species | Study Duration | Dosing Regimen | Findings | Reference(s) |
| Rat | 2 years | Dietary administration | No evidence of carcinogenicity | [1] |
While standard carcinogenicity bioassays in rodents have not shown a direct carcinogenic effect, extensive epidemiological and clinical research has investigated aspirin's role in cancer prevention, particularly colorectal cancer. Conversely, some studies in older adults have suggested a potential for increased risk of disease progression in those with advanced cancers.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Table 4: Reproductive and Developmental Toxicity of Acetylsalicylic Acid
| Species | Study Type | Dosing Regimen (mg/kg/day) | Key Findings | Reference(s) |
| Rat | Developmental Toxicity | 250, 500, 625 (single dose on gestation day 9) | Dose-dependent increase in fetal malformations (e.g., ventricular septal defects, midline defects) | [3] |
| Rat | Developmental Toxicity | 50, 125, 250 (gestation days 6-17) | Fetal malformations observed at the highest dose | [4] |
High doses of aspirin have been shown to be teratogenic in animal models.[3][4] However, low-dose aspirin is used in specific clinical situations during pregnancy, such as to reduce the risk of pre-eclampsia, under medical supervision.
Experimental Protocols
This section provides an overview of the methodologies for key toxicological studies cited in this guide.
Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.
-
Test System: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed with a starting dose just below the estimated LD50.
-
The animal is observed for up to 48 hours.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until stopping criteria are met.
-
The LD50 is then calculated using the maximum likelihood method.
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals.
Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)
The Ames test is a widely used method for detecting gene mutations.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli.
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance (aspirin) in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Developmental Toxicity Study in Rodents (Based on OECD Guideline 414)
This study design is used to detect adverse effects on the pregnant female and the developing embryo and fetus.
-
Test System: Pregnant female rats or rabbits.
-
Procedure:
-
The test substance (aspirin) is administered to pregnant animals daily during the period of organogenesis (gestation days 6-17 for rats).
-
Dose levels are chosen to include a high dose that induces some maternal toxicity, a low dose that causes no observable adverse effects, and one or more intermediate doses.
-
Maternal animals are monitored for clinical signs, body weight, and food consumption.
-
Just prior to term, the dams are euthanized, and a caesarean section is performed.
-
Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
-
Evaluation: The study evaluates maternal toxicity, embryo-fetal viability, and the incidence and types of fetal malformations. A study on aspirin in rats used single doses of 250, 500, or 625 mg/kg on specific gestation days, or multiple doses of 50, 125, or 250 mg/kg/day during organogenesis.[3][4]
Signaling Pathways of Action and Toxicity
Primary Mechanism of Action: COX Inhibition
The primary therapeutic and many of the toxic effects of aspirin are due to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5]
-
Mechanism: Aspirin acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[5][6]
-
Downstream Effects: This blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2.[6][7] The inhibition of prostaglandin synthesis is responsible for aspirin's anti-inflammatory, analgesic, and antipyretic effects.[5]
Antiplatelet Effect
Aspirin's antiplatelet effect is primarily mediated through the inhibition of COX-1 in platelets.
-
Pathway: Inhibition of COX-1 in platelets prevents the synthesis of Thromboxane A2 (TXA2).[6] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6][8]
-
Irreversible Action: Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Therefore, the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days).[6]
Gastrointestinal Toxicity
The most common adverse effects of aspirin involve the gastrointestinal (GI) tract. The mechanisms are multifactorial.
-
Prostaglandin Depletion: Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins (PGE2 and PGI2). These prostaglandins are crucial for maintaining mucosal blood flow, and stimulating mucus and bicarbonate secretion.[9]
-
Direct Cellular Injury: In the acidic environment of the stomach, aspirin (an acid) remains in a non-ionized form, allowing it to diffuse across the lipid membranes of gastric epithelial cells. Inside the cell, where the pH is neutral, aspirin ionizes and becomes trapped, leading to direct cellular injury.[10][11]
-
Mitochondrial Damage: High intracellular concentrations of salicylate can uncouple oxidative phosphorylation in mitochondria, leading to ATP depletion and potentially triggering caspase-independent apoptosis.[12]
Conclusion
The safety and toxicity profile of acetylsalicylic acid is well-characterized. Its primary mechanism of action, the irreversible inhibition of COX enzymes, is responsible for both its therapeutic efficacy and its most significant adverse effects, particularly gastrointestinal toxicity. While non-clinical studies have not indicated a genotoxic or carcinogenic potential, high doses have demonstrated reproductive and developmental toxicity in animal models. A thorough understanding of these toxicological endpoints and the underlying molecular pathways is essential for the safe and effective use of aspirin in clinical practice and for guiding the development of new drugs with improved safety profiles.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of aspirin-induced gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin-induced gastric mucosal injury: lessons learned from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspirin-induced mucosal cell death in human gastric cells: role of a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Metformin in Polycystic Ovary Syndrome: A Technical Guide
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries.[1] A significant portion of individuals with PCOS also exhibit insulin resistance and compensatory hyperinsulinemia, which are believed to play a central role in the syndrome's pathophysiology.[1][2] Metformin, an oral biguanide antihyperglycemic agent, has emerged as a key therapeutic option in the management of PCOS.[3] Its primary function is to increase insulin sensitivity, thereby addressing one of the core metabolic dysfunctions in PCOS.[3][4] This guide provides an in-depth technical overview of the role of metformin in PCOS, focusing on its mechanisms of action, clinical efficacy supported by quantitative data, and detailed experimental protocols.
Core Mechanisms of Action
Metformin's therapeutic effects in PCOS are multifaceted, extending beyond its well-known role in glycemic control. The primary mechanisms include:
-
Improved Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues, such as muscle and adipose cells, and decreases hepatic glucose production.[3] It does not stimulate insulin secretion and therefore does not cause hypoglycemia.[3] This improvement in insulin action leads to lower circulating insulin levels, which is crucial in PCOS as hyperinsulinemia is known to stimulate ovarian androgen production.[2][4]
-
Activation of AMP-activated Protein Kinase (AMPK): A general consensus is that metformin's administration leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key cellular energy sensor that, once activated, shifts metabolism from anabolic to catabolic states.[5] In the context of PCOS, AMPK activation is thought to inhibit glucose and lipid synthesis.[3]
-
Direct Ovarian Effects: In vitro studies have demonstrated that metformin has direct effects on ovarian cells. It can inhibit androgen biosynthesis in theca cells, a key source of excess androgens in PCOS.[6] This suggests that metformin's benefits are not solely mediated through its systemic effects on insulin.
-
Reduction of Hyperandrogenism: By lowering insulin levels and potentially acting directly on the ovaries, metformin can decrease circulating androgen levels.[3][7] This can lead to improvements in clinical manifestations of hyperandrogenism such as hirsutism and acne.[8]
-
Restoration of Ovulatory Function: By addressing the underlying metabolic and hormonal imbalances, metformin can help restore regular menstrual cycles and improve ovulatory function.[5][7]
Quantitative Data on Metformin's Efficacy in PCOS
The clinical efficacy of metformin in managing the symptoms of PCOS has been evaluated in numerous randomized controlled trials (RCTs). The following tables summarize the quantitative outcomes from meta-analyses of these studies.
Table 1: Effects of Metformin on Anthropometric and Metabolic Parameters in Women with PCOS
| Outcome | Mean Reduction | 95% Confidence Interval | Notes |
| Body Weight | 3.13 kg | -5.33 to -0.93 | Significant reduction compared to placebo.[9] |
| Body Mass Index (BMI) | 0.82 kg/m ² | -1.22 to -0.41 | Significant reduction compared to placebo.[9] |
| Fasting Blood Glucose | -0.23 (SMD) | -0.40 to -0.06 | Standardized Mean Difference shows a significant lowering effect.[9] |
| Low-Density Lipoprotein (LDL) Cholesterol | -0.41 (SMD) | -0.85 to 0.03 | Trend towards reduction.[9] |
Table 2: Effects of Metformin on Hormonal and Reproductive Outcomes in Women with PCOS
| Outcome | Standardized Mean Difference (SMD) / Odds Ratio (OR) | 95% Confidence Interval | Notes |
| Total Testosterone | -0.33 (SMD) | -0.49 to -0.17 | Significant reduction in total testosterone levels.[9] |
| Androstenedione | -0.45 (SMD) | -0.70 to -0.20 | Significant reduction in androstenedione levels.[9] |
| Luteinizing Hormone (LH) | Significant Decrease | Not specified | Metformin has been shown to significantly decrease serum LH levels.[10] |
| LH/FSH Ratio | Significant Decrease | Not specified | A significant decrease in the LH/FSH ratio was observed after treatment.[10] |
| Ovulation Rate (Metformin vs. Placebo) | 3.88 (OR) | 2.25 to 6.69 | Metformin is effective in inducing ovulation.[11] |
| Clinical Pregnancy Rate | 3.00 (OR) | 1.95 to 4.59 | Increased likelihood of pregnancy compared with placebo.[9] |
Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in elucidating the role of metformin in PCOS.
Protocol 1: Randomized Controlled Trial (RCT) of Metformin in Women with PCOS
-
Objective: To assess the efficacy of metformin in improving clinical, metabolic, and endocrine outcomes in women with PCOS.
-
Study Population: Women aged 18-40 diagnosed with PCOS according to the Rotterdam criteria, with a BMI > 25 kg/m ².[12]
-
Intervention:
-
Primary Outcome Measures:
-
Change in menstrual frequency.
-
Ovulation rate, confirmed by mid-luteal phase progesterone levels.
-
-
Secondary Outcome Measures:
-
Data Analysis: Statistical analysis is performed using appropriate tests to compare the changes in outcomes between the metformin and placebo groups.
Protocol 2: In Vitro Study of Metformin's Effect on Ovarian Theca Cells
-
Objective: To determine the direct effects of metformin on androgen production in ovarian theca-interstitial cells.
-
Cell Model: Primary theca-interstitial cells isolated from immature female Sprague-Dawley rats or human ovarian theca-like tumor cells.[16][17]
-
Experimental Setup:
-
Theca cells are cultured in a suitable medium.
-
Cells are treated with various concentrations of metformin in the presence or absence of an insulin-sensitizing agent.[16]
-
A control group of cells is cultured without metformin.
-
-
Outcome Measures:
-
Androgen Production: Levels of androgens (e.g., testosterone, androstenedione) in the culture medium are measured using techniques like ELISA or mass spectrometry.
-
Cell Proliferation: Assessed by methods such as BrdU incorporation assay.[16]
-
Gene and Protein Expression: Expression of key steroidogenic enzymes (e.g., CYP17) and cell cycle regulatory proteins are analyzed using qPCR and Western blot.[18]
-
AMPK Activation: The phosphorylation status of AMPK is determined by Western blot analysis using antibodies specific for the phosphorylated (activated) form.[16]
-
-
Data Analysis: The results from metformin-treated cells are compared to the control group to determine the statistical significance of any observed changes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. Role of Metformin in Polycystic Ovary Syndrome (PCOS)-Related Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin resistance, polycystic ovary syndrome and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin-Clinical Pharmacology in PCOs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrenscolorado.org [childrenscolorado.org]
- 5. Frontiers | Metformin in polycystic ovary syndrome: unraveling multi-stage therapeutic mechanisms from puberty to long-term health outcomes [frontiersin.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Metformin Therapy Decreases Hyperandrogenism and Ovarian Volume in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of metformin on the clinical and metabolic parameters of women with polycystic ovary syndrome: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmrp.com [ijmrp.com]
- 11. Metformin in polycystic ovary syndrome: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. advancedfertility.com [advancedfertility.com]
- 14. ovid.com [ovid.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Metformin: direct inhibition of rat ovarian theca-interstitial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metformin improves ovarian follicle dynamics by reducing theca cell proliferation and CYP-17 expression in an androgenized rat model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Rapamycin Protocol for mTOR Signaling Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR integrates signals from both intracellular and extracellular cues, such as growth factors, nutrients, and cellular energy levels, to control various cellular processes.[1][4][5] It operates through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and obesity.[1][3]
Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and specific inhibitor of mTORC1.[2][6][7] This application note provides a detailed protocol for assessing the inhibitory effect of rapamycin on the mTORC1 signaling pathway in a cell-based assay using Western Blot analysis of key downstream targets.
Mechanism of Action
Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][6][7] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[1][2] This action prevents mTORC1 from phosphorylating its downstream targets, thereby inhibiting its signaling cascade.[4][6]
The primary and most well-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][8] mTORC1-mediated phosphorylation activates S6K1 and inactivates 4E-BP1, both of which promote protein synthesis and cell growth.[9] By treating cells with rapamycin, a dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1 can be observed, serving as a reliable readout for mTORC1 inhibition.[8][10][11]
Experimental Protocol: Western Blot for mTORC1 Activity
This protocol describes the treatment of a cell line (e.g., HEK293T, PC3, or MG63) with rapamycin, followed by protein extraction and Western Blot analysis to detect the phosphorylation status of mTORC1 substrates.[10][12][13]
A. Materials and Reagents
-
Cell Line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Rapamycin (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading Control (e.g., β-Actin or GAPDH)
-
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate (ECL)
B. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.[12]
-
Prepare serial dilutions of rapamycin in complete growth medium. A typical concentration range is 1 nM to 100 nM. Include a vehicle control (DMSO) group.
-
Aspirate the old medium from the cells and replace it with the rapamycin-containing medium or vehicle control.
-
Incubate the cells for a specified duration. A short incubation (e.g., 1-3 hours) is often sufficient to see potent inhibition of S6K, while longer incubations may be explored.[14][15]
C. Protein Extraction and Quantification
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12][16]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate).[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[16][17]
D. SDS-PAGE and Western Blotting
-
Normalize the protein samples to the same concentration with lysis buffer. Prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control.
Experimental Workflow
Data Presentation
The inhibitory effect of rapamycin is dose-dependent. Western blot results should be quantified using densitometry. The intensity of the phosphorylated protein band should be normalized to the total protein band for that target. The data below is a representative summary of expected results.
| Rapamycin Conc. | p-S6K (Thr389) Inhibition (%) | p-4E-BP1 (Thr37/46) Inhibition (%) |
| Vehicle (0 nM) | 0% | 0% |
| 1 nM | ~40% | ~25% |
| 10 nM | ~85% | ~60% |
| 100 nM | >95% | ~80% |
Note: The sensitivity to rapamycin can vary between cell lines and experimental conditions.[15] While S6K phosphorylation is highly sensitive to rapamycin, 4E-BP1 phosphorylation can be less sensitive or may recover after prolonged treatment in some cell types.[14][15][18]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of mTORC1 by rapamycin results in feedback activation of AktS473 and aggravates hallmarks of osteoarthritis in female mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rapamycin Dosage and Concentration for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a cornerstone of preclinical research, extensively utilized in animal models to investigate its therapeutic potential in aging, cancer, metabolic diseases, and neurodegenerative conditions.[1][2][3][4] The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][5] Rapamycin, by associating with its intracellular receptor FKBP12, binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[1][6]
These application notes provide comprehensive protocols for the administration of rapamycin in common animal models, summarizing quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and Pharmacokinetics
The following tables summarize quantitative data on rapamycin dosage, administration routes, and observed effects across different animal models.
Table 1: Rapamycin Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[1] In some studies, 5 mg/kg was administered daily for 5 days a week for 6 consecutive weeks in preclinical cancer models.[7] | [1][7] |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed.[1] A dose of 14 ppm is approximately 2.24 mg/kg based on average food consumption.[8] | [1][8] |
| Oral (gavage) | 8 mg/kg/day | Daily | Not specified | Serum levels were dose-dependent and approached those of 2 mg/kg/day IP administration.[9] | [9] |
| Subcutaneous (s.c.) | 1.5 mg/kg | Not specified | Not specified | Used in studies investigating age-related conditions. | [8] |
Table 2: Rapamycin Dosage in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 mg/kg/day | Daily for 14 days | Not specified | Caused a significant reduction in weight gain. When combined with cyclosporine, it led to a reduction in body weight.[10] | [10] |
| Oral (gavage) | 0.03 - 3.0 mg/kg | Daily for 4 weeks | Not specified | Dose-dependent inhibition of p-S6. Doses of 1.0 and 3.0 mg/kg significantly decreased body weight.[11] | [11] |
| Subcutaneous (s.c.) | 5 mg/kg | For 10 days | Not specified | Compared for nephrotoxicity with other immunosuppressants.[12] | [12] |
Table 3: Rapamycin Dosage in Other Animal Models
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Observed Effects & Notes | References |
| Common Marmoset | Oral | ~1.0 mg/kg/day | Daily | Well-tolerated in both short-term (3 weeks) and long-term (14 months) studies. Achieved circulating trough levels comparable to therapeutic ranges in humans.[13] | [13] |
| Companion Dog | Oral | 0.025 - 1 mg/kg/day | Three times weekly or daily | Generally well-tolerated. Higher doses up to 1 mg/kg/day for 14 months showed no significant changes in biochemical parameters.[14] | [14] |
Signaling Pathway
Rapamycin's primary molecular target is mTOR, a key protein kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival.[2][5][15] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[2][5][15] Rapamycin primarily inhibits mTORC1, which is sensitive to the drug, leading to downstream effects on protein synthesis and autophagy.[2][15]
Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibitory effect on mTORC1.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is suitable for studies requiring precise dosing and rapid systemic exposure.
1. Materials:
- Rapamycin powder
- Vehicle solution (e.g., 10% PEG400, 10% Tween 80 in sterile ddH₂O)[1]
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22 µm syringe filter
- Sterile syringes and needles (e.g., 27-30 gauge)
2. Preparation of Rapamycin Solution:
- Calculate the required amount of rapamycin based on the desired dose and the number and weight of the animals.
- Weigh the rapamycin powder and dissolve it in the vehicle solution to achieve the final desired concentration (e.g., 1 mg/mL).
- Vortex thoroughly to ensure complete dissolution.
- Sterile-filter the final working solution using a 0.22 µm syringe filter into a sterile tube.[1]
- Prepare a vehicle control solution following the same procedure but without adding rapamycin.[1]
3. Administration:
- Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).[1]
- Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1]
- Monitor the animal for any immediate adverse reactions.
Protocol 2: Oral Administration in Diet (Mice)
This method is ideal for long-term studies to ensure continuous drug exposure and mimics a more clinically relevant route of administration.
1. Materials:
- Microencapsulated rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control microcapsules (placebo)
2. Diet Preparation:
- Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).[1]
- Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.[1]
- Prepare a control diet by mixing the chow with empty microcapsules.[1]
3. Administration:
- Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
- Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.[1]
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of Rapamycin.
Caption: A generalized experimental workflow for in vivo Rapamycin studies.
Safety and Handling Precautions
Rapamycin is a potent immunosuppressant and cytostatic agent.[6] Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Chronic exposure may increase susceptibility to infection, and it is considered a reproductive hazard.[6] All waste, including animal bedding, should be disposed of according to institutional guidelines.[6]
Potential Side Effects and Considerations
While rapamycin has shown significant therapeutic potential, researchers must be aware of its potential side effects in animal models.
-
Metabolic Effects: Rapamycin can induce glucose intolerance and insulin resistance.[1]
-
Weight and Growth: Reduced weight gain is a commonly observed side effect, particularly at higher doses.[1]
-
Immunosuppression: As a potent immunosuppressant, rapamycin can increase the susceptibility of animals to infections. Aseptic techniques and careful monitoring are crucial.[1]
The selection of the administration route, dose, and duration of treatment should be carefully considered to balance efficacy with potential toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect and Mechanism of Rapamycin on Cognitive Deficits in Animal Models of Alzheimer's Disease: A Systematic Review and Meta-analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cusabio.com [cusabio.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin as a potential intervention to promote longevity and extend healthspan in companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Paclitaxel Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a potent antineoplastic agent widely used in cancer research and treatment. It is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree, Taxus brevifolia[1]. Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division and other vital cellular functions[2][3]. Proper preparation, handling, and storage of Paclitaxel are critical to ensure its stability, efficacy, and the safety of laboratory personnel. Due to its cytotoxic nature, it is classified as a hazardous substance and must be handled with appropriate precautions[4][5].
Physicochemical Properties
-
Stability: Stable as a solid when stored correctly. In solution, stability is influenced by the solvent, temperature, and pH[8][9][10].
Quantitative Data Summary
Table 1: Solubility of Paclitaxel
| Solvent | Approximate Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 - 200 mg/mL | [7][11] |
| Ethanol | 1.5 - 40 mg/mL | [7] |
| Dimethylformamide (DMF) | ~5 mg/mL | [6] |
| Polyethylene Glycol 400 (PEG 400) | High solubility | |
| Water | Very poorly soluble (~0.3 mg/L) | [1][12] |
| 1:10 DMSO:PBS (pH 7.2) Solution | ~0.1 mg/mL | [6] |
Note: Solubility can vary between suppliers and with the purity of the compound. It is recommended to perform small-scale solubility tests.
Table 2: Storage and Stability Guidelines
| Form | Storage Temperature | Shelf-Life & Conditions | Source(s) |
| Solid (Crystalline Powder) | -20°C (Long-term) | ≥ 4 years. Store in the original light-protecting package. | [6][13] |
| Room Temperature (20-25°C) | Short-term storage is possible. | [3][7] | |
| Stock Solution (in DMSO/Ethanol) | -20°C | Recommended for long-term storage. Use fresh DMSO as moisture can reduce solubility. | [6][7][11] |
| Aqueous Dilutions | Room Temperature (~25°C) | Not recommended for storage beyond one day due to low solubility and potential for precipitation. | [6] |
| Infusion Solutions (0.3-1.2 mg/mL) | Room Temperature (~25°C) | Stable for up to 27 hours in recommended diluents and containers. | [3][14] |
| 2-8°C | Stability is extended but varies significantly (from days to weeks) depending on concentration, diluent (e.g., 0.9% NaCl, 5% Dextrose), and container type (glass, polyolefin). | [8] | |
| Nanoparticle Albumin-Bound (nab-Paclitaxel) | 2-8°C (Reconstituted) | Stable for a maximum of 24 hours in the vial. | [15][16] |
Experimental Protocols
Safety and Handling Precautions
Paclitaxel is a cytotoxic and hazardous compound. All handling must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood[4].
-
Personal Protective Equipment (PPE): Mandatory PPE includes a solid-front gown, double chemotherapy-rated gloves, safety goggles with side shields, and an N95 (or higher) respirator, especially when handling the powder form[4].
-
Work Surface: Use a disposable, absorbent pad to contain spills[4].
-
Aerosol Prevention: Handle the compound gently to avoid creating dust or aerosols[4].
-
Exposure Response:
-
Disposal: Dispose of all contaminated materials (vials, gloves, pads, etc.) as hazardous waste according to institutional and local regulations.
Protocol for Preparing a Paclitaxel Stock Solution (e.g., 20 mg/mL in DMSO)
-
Preparation: Don all required PPE and prepare the work surface inside a BSC or fume hood.
-
Weighing: Carefully weigh the desired amount of solid Paclitaxel into a sterile, conical tube.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, to make a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of Paclitaxel.
-
Dissolution: Vortex or gently agitate the solution at room temperature until the solid is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C, protected from light[6][7].
Protocol for Preparing a Working Solution for Cell Culture
-
Thawing: Remove an aliquot of the Paclitaxel stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution: Inside a BSC, dilute the stock solution to the final desired concentration using pre-warmed cell culture medium or an appropriate aqueous buffer (e.g., PBS).
-
Final Concentration Example: To prepare 10 mL of a 10 µM working solution from a 20 mg/mL stock:
-
First, calculate the molarity of the stock: (20 g/L) / (853.9 g/mol ) = ~23.4 mM.
-
Use the dilution formula (M₁V₁ = M₂V₂): (23.4 mM)(V₁) = (0.01 mM)(10 mL).
-
V₁ ≈ 0.00427 mL or 4.27 µL.
-
Add 4.27 µL of the 20 mg/mL stock solution to 10 mL of cell culture medium.
-
-
Application: Mix the final solution thoroughly but gently before adding it to your cell culture plates or experimental system.
Visualizations
Mechanism of Action Signaling Pathway
Caption: Paclitaxel stabilizes microtubules, leading to G2/M arrest and apoptosis.
Experimental Workflow for Solution Preparation
References
- 1. Paclitaxel CAS#: 33069-62-4 [m.chemicalbook.com]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. globalrph.com [globalrph.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. usbio.net [usbio.net]
- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
- 14. pfizermedical.com [pfizermedical.com]
- 15. gerpac.eu [gerpac.eu]
- 16. drugs.com [drugs.com]
Application Notes: Urolithin A Delivery for In Vivo Research
Introduction
Urolithin A (UA) is a gut microbiota-derived metabolite of ellagitannins, which are polyphenols found in foods like pomegranates, berries, and walnuts.[1][2] In recent years, UA has garnered significant attention in the scientific community for its potential health benefits, including its roles in promoting mitochondrial health, enhancing muscle function, and possessing anti-inflammatory and anti-aging properties.[2][3][4][5] The primary mechanism of action for Urolithin A is the induction of mitophagy, the selective degradation of damaged or dysfunctional mitochondria.[6][7] This process is crucial for mitochondrial quality control and cellular homeostasis. UA is known to activate mitophagy through several pathways, including the PINK1/Parkin pathway and by modulating AMPK and mTOR signaling.[4][5][6][7][8]
Given its therapeutic potential, robust and reproducible methods for in vivo delivery are critical for preclinical research. The choice of delivery method can significantly impact the compound's bioavailability, pharmacokinetics, and ultimately, the experimental outcome. These application notes provide an overview of common delivery methods, pharmacokinetic data, and detailed protocols for administering Urolithin A in rodent models.
In Vivo Delivery Methods Overview
The most common methods for administering Urolithin A in animal studies are oral gavage and dietary supplementation. Intraperitoneal injection is also used, though less frequently for chronic studies.
-
Oral Gavage: This method allows for the precise administration of a known dose at specific time points. It is suitable for both acute and chronic studies. Urolithin A is typically suspended in a vehicle like 0.1% Tween 80 or a mix of DMSO and Tween-20.[9][10]
-
Dietary Supplementation: Mixing Urolithin A into the rodent chow is a non-invasive method ideal for long-term studies, mimicking human consumption of a supplement. It provides continuous exposure but offers less control over the exact daily dosage per animal due to variations in food intake.[11]
-
Intraperitoneal (IP) Injection: IP injection bypasses first-pass metabolism, which can lead to higher bioavailability compared to oral routes. It is useful for studies requiring rapid systemic exposure or when investigating mechanisms independent of gut metabolism.[12][13]
Pharmacokinetics and Bioavailability
Urolithin A's bioavailability is influenced by its route of administration and extensive phase II metabolism in the liver and intestines.[14][15]
-
Absorption and Metabolism: After oral administration, UA is absorbed and rapidly metabolized into glucuronide and sulfate conjugates, which are the primary forms found in circulation.[1][14][16] In mice, free Urolithin A was detectable in plasma as early as 3 hours post-gavage but was rapidly metabolized.[10][16]
-
Time to Peak Concentration (Tmax): In human studies with direct UA supplementation, the Tmax for UA and its conjugates in plasma is approximately 6 hours.[1][14][17]
-
Tissue Distribution: Urolithin A has been shown to distribute to various tissues, including skeletal muscle, liver, kidney, heart, and colon.[1][12] Notably, it can cross the blood-brain barrier.[12] The deconjugation of UA metabolites can occur in tissues, releasing the free, active form of Urolithin A.[1][14]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Urolithin A
| Parameter | Species | Value | Administration | Notes | Source |
| Tmax | Human | ~6 hours | Oral Supplementation | Measured for UA and its glucuronide/sulfate conjugates. | [1][14][17] |
| Half-life (t1/2) | Human | 17 - 22 hours | Oral Supplementation | For UA and UA-glucuronide. | [17] |
| Peak Detection | Mouse | ~3 hours | Oral Gavage | Free UA detected in urine; rapidly metabolized afterwards. | [10][16] |
| Metabolites | Human/Mouse | UA-glucuronide, UA-sulfate | Oral | These are the predominant forms found in plasma and urine. | [1][14][16] |
| Tissue Distribution | Rat/Mouse | Detected in Muscle, Liver, Kidney, Spleen, Colon, Prostate, Brain | Oral/IP | UA can cross the blood-brain barrier. | [1][12] |
Table 2: Examples of Urolithin A Dosing Regimens in Rodent Studies
| Delivery Method | Dosage | Vehicle / Formulation | Animal Model | Study Duration | Key Finding | Source |
| Oral Gavage | 30 mg/kg/day | 0.1% Tween 80 | C57BL/6 Mice (HFD) | 10 weeks | Prevented diet-induced obesity. | [9] |
| Oral Gavage | 50 mg/kg/day | Not specified | C57BL/6 Mice (HFD) | 4 weeks | Ameliorated metabolic cardiomyopathy via mitophagy. | [18] |
| Oral Gavage | 50 or 100 mg/kg/day | Not specified | C57BL/6 Mice (Fructose-fed) | 8 weeks | Attenuated hyperuricemic nephropathy. | [19] |
| Oral Gavage | 20 mg/kg/day | 10% glucose in water | PKT Mice (Pancreatic Cancer) | ~5-6 weeks | Improved overall survival. | [20] |
| Dietary Supplementation | 600 mg/kg of diet | Mixed in standard chow | 3xTg-AD Mice | Long-term | Prevented cognitive deficits. | [11] |
| IP Injection | 2.5 mg/kg/day | Not specified | Wistar Rats (Diabetic) | 3 weeks | Prevented cardiac dysfunction. | [13] |
Experimental Protocols
Protocol 1: Urolithin A Administration via Oral Gavage
This protocol describes the preparation and administration of Urolithin A to mice using oral gavage.
Materials:
-
Urolithin A powder (purity >98%)
-
Vehicle solution (e.g., Sterile 0.1% Tween 80 in water, or 0.5% Carboxymethylcellulose (CMC) in water)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal balance
-
Adjustable micropipettes
-
20-22 gauge stainless steel feeding needles (ball-tipped, straight or curved)
-
1 mL syringes
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before starting the experiment.
-
Dosage Calculation:
-
Weigh each mouse to determine the exact volume to be administered.
-
Example Calculation for a 30 mg/kg dose in a 25 g mouse with a 5 mg/mL stock solution:
-
Dose = 30 mg/kg * 0.025 kg = 0.75 mg
-
Volume = 0.75 mg / 5 mg/mL = 0.15 mL (or 150 µL)
-
-
-
Preparation of UA Suspension (5 mg/mL):
-
Note: Urolithin A has low water solubility. A homogenous suspension is crucial.
-
Weigh 50 mg of Urolithin A powder and place it in a 15 mL conical tube.
-
Add 10 mL of the chosen vehicle (e.g., 0.1% Tween 80).
-
Vortex vigorously for 2-3 minutes until no large clumps are visible.
-
For a more uniform suspension, sonicate the mixture in a water bath sonicator for 10-15 minutes.
-
Prepare the suspension fresh daily. Keep the suspension on a vortex mixer at a low speed or mix well before drawing each dose to prevent settling.
-
-
Administration:
-
Gently restrain the mouse using an appropriate technique (e.g., one-handed scruff).
-
Ensure the mouse is held in a vertical position.
-
Attach the gavage needle to the 1 mL syringe and draw up the calculated volume of the UA suspension.
-
Carefully insert the ball-tipped needle into the mouse's mouth, passing over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately to prevent tracheal insertion.
-
Slowly dispense the liquid.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Urolithin A Administration via Dietary Supplementation
This protocol is for chronic administration of Urolithin A mixed into rodent chow.
Materials:
-
Urolithin A powder
-
Powdered rodent chow
-
Small amount of sterile water
-
Mixer (e.g., planetary mixer)
-
Pellet maker (optional) or feeding jars for powdered diet
Procedure:
-
Dosage Calculation:
-
Determine the target dose (e.g., 600 mg of UA per kg of chow).[11]
-
Average daily food consumption for a mouse is ~4-5 grams. A 600 mg/kg diet corresponds to an approximate daily dose of 2.4-3.0 mg per mouse.
-
-
Diet Preparation:
-
Weigh the required amount of powdered chow for a specific batch (e.g., 1 kg).
-
Weigh the corresponding amount of Urolithin A (e.g., 600 mg).
-
Pre-mix the Urolithin A powder with a small portion of the powdered chow to ensure even distribution.
-
Combine the pre-mix with the rest of the powdered chow in a large mixer and mix thoroughly for 15-20 minutes.
-
Slowly add a small amount of sterile water to bind the powder if making pellets.
-
If using a pellet maker, press the mixture into pellets and allow them to dry completely in a sterile hood.
-
Alternatively, provide the supplemented powdered diet directly in specialized feeding jars that minimize spillage.
-
-
Administration and Monitoring:
-
Replace the standard chow with the Urolithin A-supplemented diet.
-
Store the prepared diet at 4°C in a sealed, light-protected container.
-
Replace the food in the cages 2-3 times per week to ensure freshness.
-
Monitor food consumption and animal body weight regularly to ensure the diet is well-tolerated and to estimate the actual dose consumed.
-
Protocol 3: Assessment of Mitophagy In Vivo (Conceptual)
This protocol outlines a general approach to assess changes in mitophagy in tissues from UA-treated animals, for example, using immunohistochemistry for mitophagy markers.
Materials:
-
Tissue samples (e.g., skeletal muscle, liver) from control and UA-treated animals.
-
Formalin or Paraformaldehyde (PFA) for fixation.
-
Cryoprotectant (e.g., 30% sucrose).
-
Embedding medium (e.g., OCT).
-
Cryostat or microtome.
-
Microscope slides.
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100).
-
Primary antibodies: Anti-LC3 (autophagosome marker), Anti-TOMM20 (mitochondrial outer membrane marker), Anti-LAMP1 (lysosome marker).
-
Fluorescently-labeled secondary antibodies.
-
DAPI (nuclear stain).
-
Confocal microscope.
Procedure:
-
Tissue Collection and Preparation:
-
Following the treatment period, euthanize animals according to approved protocols.
-
Perfuse with ice-cold PBS followed by 4% PFA.
-
Dissect the tissue of interest (e.g., quadriceps muscle).
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on slides.
-
-
Immunofluorescence Staining:
-
Wash sections with PBS to remove OCT.
-
Permeabilize and block the sections with blocking buffer for 1 hour at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-LC3 and mouse anti-TOMM20) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with corresponding fluorescent secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Wash sections three times with PBS.
-
Mount with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Image the sections using a confocal microscope.
-
Capture images from multiple random fields of view for each animal in both control and treatment groups.
-
Quantify mitophagy by measuring the co-localization between the LC3 signal (green puncta) and the TOMM20 signal (red mitochondria). An increase in the number of yellow puncta (co-localization) in the merged images of UA-treated animals would indicate an increase in mitophagosome formation.[21]
-
Advanced Alternative: For more robust in vivo analysis, utilize transgenic reporter mice like the mito-QC or mt-Keima models, which are specifically designed to visualize mitophagic flux.[22][23]
-
Visualizations
Urolithin A-Induced Mitophagy Signaling Pathway
Caption: Urolithin A induces mitophagy via AMPK/mTOR and PINK1/Parkin pathways.
Experimental Workflow for In Vivo Urolithin A Study
Caption: A typical workflow for an in vivo Urolithin A study.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthcoach.clinic [healthcoach.clinic]
- 3. medium.com [medium.com]
- 4. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. gethealthspan.com [gethealthspan.com]
- 8. researchgate.net [researchgate.net]
- 9. Urolithin A exerts antiobesity effects through enhancing adipose tissue thermogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urolithin A reduces amyloid-beta load and improves cognitive deficits uncorrelated with plaque burden in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urolithin A in Central Nervous System Disorders: Therapeutic Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo administration of urolithin A and B prevents the occurrence of cardiac dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urolithin A ameliorates obesity-induced metabolic cardiomyopathy in mice via mitophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Urolithin A Attenuates Hyperuricemic Nephropathy in Fructose-Fed Mice by Impairing STING-NLRP3 Axis-Mediated Inflammatory Response via Restoration of Parkin-Dependent Mitophagy [frontiersin.org]
- 20. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. In Vitro and In Vivo Detection of Mitophagy in Human Cells, C. Elegans, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afatinib Labeling and Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the labeling and imaging of Afatinib, a potent irreversible inhibitor of the ErbB family of receptor tyrosine kinases. The following sections describe methodologies for isotopic labeling, radiolabeling, and fluorescent labeling of Afatinib, as well as its application in various imaging techniques.
Isotopic Labeling of Afatinib (Afatinib-d4) for Quantitative Bioanalysis
Isotopic labeling of Afatinib with deuterium (Afatinib-d4) is essential for its use as an internal standard in pharmacokinetic and metabolic studies. The mass difference allows for precise quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Synthesis of Afatinib-d4
This protocol outlines a proposed synthetic pathway for Afatinib-d4.
Materials:
-
L-Malic acid
-
Ethanol
-
Sulfuric acid
-
Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄) or Lithium aluminum deuteride (LiAlD₄))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
p-toluenesulfonic acid
-
4-chloro-6-nitro-7-fluoroquinazoline
-
Reagents for nitro group reduction (e.g., iron powder, ammonium chloride)
-
Derivative of 4-(dimethylamino)crotonic acid
-
Acetonitrile
-
Standard chromatography equipment (column, silica gel)
Procedure:
-
Esterification of L-Malic Acid: Convert L-Malic acid to its diethyl ester, (S)-diethyl malate, by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Reduction with a Deuterated Reducing Agent: Reduce (S)-diethyl malate using a deuterated reducing agent like NaBD₄ or LiAlD₄ in an anhydrous ethereal solvent (THF or diethyl ether) to introduce deuterium atoms. This forms (S)-1,2,4-butanetriol-1,1,4,4-d4.[1]
-
Cyclization: Cyclize the resulting triol to form the deuterated tetrahydrofuran ring, (S)-tetrahydrofuran-3-ol-2,2,5,5-d4, by heating in the presence of an acid catalyst such as p-toluenesulfonic acid.[1]
-
Nucleophilic Aromatic Substitution: Couple the deuterated intermediate with 4-chloro-6-nitro-7-fluoroquinazoline via a nucleophilic aromatic substitution reaction.[1]
-
Nitro Group Reduction: Reduce the nitro group on the quinazoline ring to an amine.[1]
-
Amidation: Acylate the resulting amino group with a derivative of 4-(dimethylamino)crotonic acid to introduce the side chain.[1]
-
Purification: Purify the final product, Afatinib-d4, using column chromatography to achieve high purity.[1]
-
Characterization: Confirm the identity and purity of Afatinib-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
Experimental Protocol: Quantification of Afatinib in Human Plasma using Afatinib-d4 and LC-MS/MS
Materials:
-
Human plasma samples
-
Afatinib-d4 internal standard working solution (e.g., 100 ng/mL in 50:50 v/v acetonitrile:water)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, add 100 µL of the Afatinib-d4 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and a buffer (e.g., phosphate buffer).
-
Detect and quantify Afatinib and Afatinib-d4 using multiple reaction monitoring (MRM) in positive ionization mode.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight of Afatinib | 485.94 g/mol | [1] |
| Molecular Weight of Afatinib-d4 | 489.96 g/mol | [1] |
| Linearity Range for Afatinib Quantification | 0.32–100 µg/ml | [2] |
| Retention Time of Afatinib (UPLC) | 0.731 min | [2] |
Radiolabeling of Afatinib ([18F]Afatinib) for PET Imaging
Radiolabeling of Afatinib with fluorine-18 ([18F]Afatinib) allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). This technique is valuable for assessing drug biodistribution, tumor uptake, and predicting therapeutic response.
Experimental Protocol: Synthesis of [18F]Afatinib
This protocol describes a reliable method for the radiosynthesis of [18F]Afatinib.
Materials:
-
[18F]Fluoride
-
Precursor molecule (e.g., a suitable nitro-substituted quinazoline derivative)
-
Peptide coupling reagent (e.g., BOP reagent)
-
Acetonitrile
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Production: Produce [18F]fluoride via a cyclotron.
-
Radiolabeling Reaction: Perform a nucleophilic substitution reaction by reacting [18F]fluoride with the precursor molecule in the presence of a peptide coupling reagent like BOP in acetonitrile.
-
Purification: Purify the crude [18F]Afatinib product using semi-preparative HPLC.
-
Formulation: Formulate the purified [18F]Afatinib in a physiologically compatible solution for injection.
-
Quality Control: Confirm the identity, purity, and specific activity of the final product.
Quantitative Data
| Parameter | Value | Reference |
| Radiochemical Yield (from [18F]F-) | 17.0 ± 2.5% | [3][4] |
| Radiochemical Purity | >98% | [3][4] |
| Injected Dose (Human Studies) | 341 ± 37 MBq | [5][6] |
| Specific Activity | > 18 MBq/μmol | [5] |
Experimental Protocol: [18F]Afatinib PET/CT Imaging in NSCLC Patients
Patient Preparation:
-
Patients should be afatinib-naïve.
-
Fasting for at least 4-6 hours prior to the scan is recommended.
Imaging Procedure:
-
Pre-scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Radiotracer Injection: Administer an intravenous bolus injection of 341 ± 37 MBq of [18F]Afatinib.[5][6]
-
Dynamic PET Scan: Immediately following injection, acquire a dynamic PET scan of the region of interest (e.g., thorax) for 60 to 90 minutes.[5][6]
-
Image Reconstruction: Reconstruct the PET data with corrections for attenuation, scatter, and decay.
-
Data Analysis:
-
Define volumes of interest (VOIs) on the tumor and reference tissues.
-
Generate time-activity curves (TACs) for each VOI.
-
Perform pharmacokinetic modeling of the TACs to quantify tracer uptake. The irreversible two-tissue compartment model (2T3K) has been shown to be the preferred model for [18F]Afatinib.[5][7]
-
Calculate simplified uptake parameters such as the tumor-to-blood ratio (TBR). The TBR over the 60-90 minute time interval has shown excellent correlation with kinetic modeling results.[5][6]
-
Quantitative Data: [18F]Afatinib Uptake in NSCLC Tumors
| Tumor EGFR Status | Mean Ki (min⁻¹) (Plasma Sampler) | Mean Ki (min⁻¹) (IDIF) | Reference |
| Wild-Type (WT) | 0.06 | 0.08 | [7] |
| Common Mutation (com+) | 0.12 | 0.22 | [7] |
| Uncommon Mutation (uncom+) | 0.16 | 0.19 | [7] |
Fluorescent Labeling and Imaging of Afatinib
Fluorescent labeling of Afatinib enables its visualization in cells and tissues using fluorescence microscopy, providing insights into its subcellular localization and interaction with target proteins.
Experimental Protocol: Indirect Immunofluorescence for Detecting Afatinib-Protein Adducts
This protocol utilizes an anti-afatinib antiserum to detect cellular proteins covalently labeled by Afatinib.
Materials:
-
Cells of interest (e.g., PC-9 lung cancer cells)
-
Afatinib
-
Cell lysis buffer
-
Anti-afatinib antiserum (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Afatinib (e.g., 10 µM) for a specified duration (e.g., 1 hour).
-
Cell Lysis: Lyse the treated cells to extract proteins.
-
Immunoprecipitation (Optional): To identify specific Afatinib targets, perform immunoprecipitation using an antibody against the protein of interest (e.g., EGFR), followed by Western blotting.
-
Immunofluorescence Staining:
-
Fix and permeabilize the Afatinib-treated cells.
-
Incubate with the anti-afatinib antiserum.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
-
Fluorescence Microscopy: Image the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Experimental Protocol: Conceptual Design of a Fluorescent Afatinib Probe
Conceptual Workflow:
-
Synthesis of a Modified Afatinib: Synthesize an Afatinib derivative with a reactive functional group (e.g., an amine or carboxylic acid) suitable for dye conjugation.
-
Fluorescent Dye Conjugation: React the modified Afatinib with an amine-reactive or carboxyl-reactive fluorescent dye (e.g., an NHS ester or a carbodiimide-activated dye).
-
Purification: Purify the fluorescently labeled Afatinib conjugate using techniques such as HPLC.
-
Characterization: Confirm the structure and purity of the fluorescent probe.
-
In Vitro/In Vivo Imaging: Utilize the probe for fluorescence microscopy studies to investigate its cellular uptake and localization.
Signaling Pathways and Experimental Workflows
Afatinib Signaling Pathway
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4. By covalently binding to the kinase domain of these receptors, Afatinib blocks downstream signaling pathways that are crucial for cell growth and proliferation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Afatinib-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of [18F]afatinib as new TKI-PET tracer for EGFR positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of [18F]afatinib using PET/CT in NSCLC patients: a feasibility study | springermedizin.de [springermedizin.de]
- 6. Quantification of [18F]afatinib using PET/CT in NSCLC patients: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols: Selumetinib in Combination with Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib, a selective inhibitor of MEK1/2, and Olaparib, a potent PARP inhibitor, have shown promise as a combination therapy in preclinical and clinical settings, particularly for cancers harboring RAS pathway mutations.[1][2][3] Selumetinib targets the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1] Olaparib induces synthetic lethality in cancer cells with deficient DNA damage repair mechanisms by inhibiting poly (ADP-ribose) polymerase (PARP). The rationale for combining these agents lies in the potential for MEK inhibition to induce a state of heightened dependency on PARP-mediated DNA repair in cancer cells, thereby increasing their sensitivity to PARP inhibitors. This document provides detailed application notes and protocols for researchers investigating the combination of Selumetinib and Olaparib.
Data Presentation
Clinical Efficacy of Selumetinib and Olaparib Combination (SOLAR Trial)
The following tables summarize the clinical efficacy data from the Phase 1b dose-expansion portion of the SOLAR trial (NCT03162627), which evaluated the combination of Selumetinib and Olaparib in patients with various solid tumors.[1][2]
Table 1: Clinical Benefit Rate in Patients with RAS-Aberrant Cancers
| Patient Cohort | Number of Patients | Clinical Benefit Rate (%) | Partial Response (PR) Rate (%) | Stable Disease (SD) ≥ 4 Cycles (%) |
| RAS-Aberrant Ovarian Cancer | 19 | 69 | 32 | 37 |
| RAS-Aberrant Endometrial Cancer | 17 | 59 | 35 | 24 |
Data sourced from the 2023 SGO Annual Meeting on Women's Cancer presentation of the SOLAR trial.[1]
Table 2: Overall Clinical Efficacy Across All Patient Groups in the SOLAR Trial
| Parameter | Dose Escalation (%) | Dose Expansion (%) | Overall (%) |
| Partial Response (PR) | 3 | 19 | 21 |
| Stable Disease (SD) | 3 | 23 | 26 |
| Clinical Benefit Rate | Not Reported | Not Reported | 47 |
Data compiled from reports on the SOLAR trial.[2]
Safety and Tolerability of Selumetinib and Olaparib Combination (SOLAR Trial)
Table 3: Common Grade 3/4 Adverse Events (AEs)
| Adverse Event | Percentage of Patients (%) |
| Anemia | 12 |
| Fatigue | 5 |
| Acneiform Rash | 5 |
| Neutropenia | 5 |
| Decreased White Blood Cell Count | 4 |
No Grade 4 AEs were observed.[4]
Table 4: Dose Modifications in Patients with RAS-Aberrant Ovarian Cancer
| Dose Modification | Both Drugs Withheld (%) | Selumetinib Withheld (%) | Olaparib Withheld (%) |
| Dose Interruptions | 49 | 5 | 6 |
| Dose Reductions | 13 | 8 | 14 |
Treatment discontinuation due to adverse events occurred in 7.9% of patients.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Synergy
This protocol describes a method to determine the synergistic effect of Selumetinib and Olaparib on the viability of cancer cell lines, particularly those with RAS pathway mutations.
1. Cell Line Selection:
-
Select cancer cell lines with known RAS pathway mutations (e.g., KRAS, NRAS, BRAF mutations). Examples include various ovarian, endometrial, and lung cancer cell lines.[2][5]
-
Include a wild-type RAS cell line as a negative control.
2. Materials:
-
Selumetinib (dissolved in DMSO)
-
Olaparib (dissolved in DMSO)
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
3. Procedure: a. Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight. b. Drug Treatment:
- Prepare serial dilutions of Selumetinib and Olaparib in complete culture medium.
- Treat cells with a matrix of concentrations of Selumetinib and Olaparib, both as single agents and in combination. Include a vehicle control (DMSO).
- Incubate for 72 hours. c. MTT Assay:
- Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader. d. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol outlines a method to assess the effects of Selumetinib and Olaparib on the RAS/MEK/ERK and DNA damage response pathways.
1. Materials:
-
Selumetinib
-
Olaparib
-
Selected cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: p-ERK1/2, total ERK1/2, PARP, cleaved PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
2. Procedure: a. Cell Treatment: Seed cells in 6-well plates and treat with Selumetinib, Olaparib, the combination, or vehicle control for a specified time (e.g., 24 hours). b. Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay. c. Western Blotting:
- Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an ECL detection reagent and an imaging system.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effects of the drug combination on the ability of single cells to form colonies.
1. Materials:
-
Selumetinib
-
Olaparib
-
Selected cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
2. Procedure: a. Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. b. Drug Treatment: After 24 hours, treat the cells with Selumetinib, Olaparib, or the combination at various concentrations. c. Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. d. Staining and Counting:
- Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (defined as a cluster of ≥50 cells). e. Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 4: Immunohistochemistry (IHC) for In Vivo Studies
This protocol is for assessing DNA damage in tumor tissues from animal models treated with Selumetinib and Olaparib.
1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against a DNA damage marker (e.g., γH2AX).
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
2. Procedure: a. Slide Preparation: Deparaffinize and rehydrate the FFPE tissue sections. b. Antigen Retrieval: Perform heat-induced epitope retrieval. c. Staining:
- Block endogenous peroxidase activity.
- Block non-specific binding sites.
- Incubate with the primary antibody (e.g., anti-γH2AX).
- Incubate with the HRP-conjugated secondary antibody.
- Develop the signal with DAB substrate.
- Counterstain with hematoxylin. d. Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Combined inhibition of MEK and PARP signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for preclinical and clinical evaluation.
References
- 1. onclive.com [onclive.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Selumetinib + Olaparib for Ovarian and Endometrial Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. mskcc.org [mskcc.org]
Application Notes: Staurosporine for High-Throughput Screening Assays
Introduction
High-throughput screening (HTS) is a fundamental process in modern drug discovery, allowing for the rapid evaluation of extensive compound libraries against biological targets.[1] A significant focus of these efforts is the inhibition of protein kinases, a major class of drug targets.[1] Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and ATP-competitive inhibitor of a wide range of protein kinases.[1][2] Its non-selectivity makes it an unsuitable candidate for clinical use but establishes it as an invaluable tool in research and HTS assay development as a reliable reference compound.[1][3] Furthermore, Staurosporine is a well-documented inducer of apoptosis, making it an essential positive control in cell-based screening assays designed to identify modulators of programmed cell death.[1][4][5]
Mechanism of Action
Staurosporine's primary mechanism of action is the inhibition of protein kinases by binding with high affinity to their ATP-binding site, which prevents the phosphorylation of substrate proteins.[1][2][3] This broad-spectrum inhibition disrupts critical signaling pathways involved in cell proliferation, growth, and survival.[2] At higher concentrations (typically 0.2-1 µM), Staurosporine reliably induces apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspases.[1][3][6][7]
Applications in High-Throughput Screening
-
Reference Inhibitor in Kinase Assays: Due to its potent and broad-spectrum activity, Staurosporine is widely used as a positive control in HTS campaigns for novel kinase inhibitors. It helps in validating assay performance and provides a benchmark for comparing the potency of test compounds.[1]
-
Positive Control for Apoptosis Induction: In cell-based HTS, Staurosporine serves as a robust positive control to induce apoptosis.[1] This is crucial for assays screening for compounds that either promote or inhibit cell death.
-
Assay Development and Validation: The consistent activity of Staurosporine aids in the optimization and validation of various HTS assay formats, including biochemical and cell-based assays.[1] Its use helps in establishing key assay performance metrics like the Z'-factor.
Quantitative Data
The inhibitory activity of Staurosporine has been extensively characterized across a wide panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Phosphorylase Kinase | 3 |
| TAOK2 | 3000 |
| EGFR | 88.1 |
| HER2 | 35.5 |
| Table 1: IC50 values of Staurosporine against various protein kinases. Data compiled from multiple sources.[6][8][9] |
Assay Performance Metrics (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10][11] It reflects the separation between the distributions of the positive and negative controls.[12] An ideal assay has a Z'-factor close to 1.[10]
-
Z' > 0.5 : Excellent assay, suitable for HTS.[13]
-
0 < Z' < 0.5 : Marginal assay, may require optimization.[13]
In kinase assays adapted for HTS, such as those in 384-well formats, Z'-factors are often determined to be around 0.85, indicating a robust and reliable assay suitable for large-scale screening campaigns.[14]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the IC50 value of Staurosporine against a target kinase using the ADP-Glo™ luminescent assay, which measures kinase activity by quantifying the amount of ADP produced.[15][16]
Materials:
-
Target Kinase Enzyme System (e.g., PDGFRα)[17]
-
ADP-Glo™ Kinase Assay Kit[15]
-
Staurosporine
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[17]
-
ATP Solution
-
Substrate Solution (specific to the kinase)
-
384-well white, opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Staurosporine in DMSO. A typical starting concentration is 10 µM. Further dilute with kinase buffer.
-
Assay Plate Setup: Add 5 µL of the diluted Staurosporine solution or vehicle (DMSO) control to the appropriate wells of a 384-well plate.[18]
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in the assay buffer.
-
Dispense 5 µL of this solution into each well.
-
Prepare a 2X ATP solution in the assay buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well.[1]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.[1][18]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][17]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[15][17]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the normalized luminescence against the log of the Staurosporine concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 2: Cell-Based Apoptosis Induction Assay
This protocol details the use of Staurosporine as a positive control for inducing apoptosis in a cell-based assay, which can be quantified using methods like Annexin V staining or a cell viability assay.[1][19]
Materials:
-
Complete cell culture medium
-
Staurosporine (1 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis Detection Kit (e.g., Annexin V-FITC) or Cell Viability Stain (e.g., Sapphire700)[20]
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight (for adherent cells).[1]
-
Compound Treatment:
-
Prepare a working solution of Staurosporine at a final concentration of 1 µM in complete cell culture medium.[1][4][19]
-
For the negative control, prepare a medium with the same concentration of vehicle (DMSO).
-
Remove the old medium from the cells and add the Staurosporine or vehicle control solutions.
-
-
Incubation: Incubate the cells for 3-6 hours (or an optimized time for the specific cell line) at 37°C in a CO2 incubator.[1][19]
-
Cell Harvesting and Staining (for Annexin V):
-
For suspension cells, gently pellet the cells by centrifugation.[1]
-
For adherent cells, collect the supernatant (which contains apoptotic cells that have detached) and then detach the remaining cells with trypsin. Combine all cells and pellet by centrifugation.[1]
-
Wash the cells with PBS and then resuspend in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate according to the manufacturer's instructions.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer or a fluorescence plate reader/imager.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in the Staurosporine-treated sample compared to the vehicle-treated control.
Visualizations
Caption: HTS workflow for identifying novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 5. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. promega.de [promega.de]
- 18. carnabio.com [carnabio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. protocols.io [protocols.io]
Revolutionizing Functional Genomics: Applications and Protocols for CRISPR Screens
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a transformative tool in functional genomics, enabling systematic interrogation of gene function on a genome-wide scale.[1][2] By creating precise gene knockouts, or modulating gene expression through CRISPR interference (CRISPRi) and activation (CRISPRa), researchers can efficiently link genotypes to phenotypes.[3] This powerful technology has accelerated drug discovery by facilitating robust target identification and validation, elucidating mechanisms of drug resistance, and uncovering novel therapeutic strategies such as synthetic lethal interactions.[4][5]
CRISPR screens are primarily conducted in two formats: pooled and arrayed.[6] Pooled screens utilize a mixed library of single-guide RNAs (sgRNAs) delivered via lentivirus to a single population of cells, making them ideal for large-scale screens with binary readouts like cell survival or proliferation.[6] Arrayed screens , in contrast, target one gene per well in multi-well plates, allowing for more complex phenotypic analyses using high-content imaging or multiparametric assays.[6]
These application notes provide a comprehensive overview of key applications for CRISPR screens in drug discovery and biomedical research. Detailed protocols for performing a pooled CRISPR knockout screen, from experimental design to data analysis and hit validation, are included to guide researchers in applying this technology.
Application Note 1: Identification of Drug Resistance Mechanisms
Objective: To identify genes whose loss confers resistance to a targeted cancer therapy, using the BRAF inhibitor Vemurafenib as an example.
Background: Targeted therapies like Vemurafenib, which inhibits the BRAF-V600E mutation in melanoma, often face the challenge of acquired resistance.[4][7] Identifying the genetic drivers of this resistance is crucial for developing more durable therapeutic strategies and rational combination therapies. A genome-scale CRISPR knockout screen can systematically inactivate every gene in the genome, allowing for the identification of genes whose loss allows cancer cells to survive and proliferate in the presence of the drug.[4]
Experimental Approach: A pooled CRISPR knockout library is introduced into a BRAF-V600E mutant melanoma cell line (e.g., A375). The cell population is then treated with a high concentration of Vemurafenib. Cells that acquire resistance due to a specific gene knockout will survive and expand. By sequencing the sgRNAs present in the surviving population and comparing their abundance to an untreated control population, genes that confer resistance can be identified by the enrichment of their corresponding sgRNAs.[7]
Quantitative Data Summary:
The following table summarizes representative hits from a genome-wide CRISPR screen for Vemurafenib resistance in A375 melanoma cells. Data is based on findings from similar published studies.[7] The "Log2 Fold Change" indicates the enrichment of sgRNAs targeting a specific gene in the Vemurafenib-treated population compared to the control, and the "False Discovery Rate (FDR)" indicates the statistical significance of this enrichment.
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | FDR | Putative Role in Resistance |
| NF1 | Neurofibromin 1 | 5.8 | < 0.001 | Loss reactivates the MAPK pathway downstream of BRAF. |
| MED12 | Mediator Complex Subunit 12 | 5.5 | < 0.001 | Part of the Mediator complex, involved in transcription regulation. |
| NF2 | Neurofibromin 2 (Merlin) | 5.2 | < 0.001 | Tumor suppressor involved in the Hippo pathway. |
| CUL3 | Cullin 3 | 4.9 | < 0.001 | Component of E3 ubiquitin ligase complexes. |
| TAF1 | TATA-Box Binding Protein Associated Factor 1 | 4.7 | < 0.005 | Component of the TFIID transcription factor complex. |
| STK11 | Serine/Threonine Kinase 11 (LKB1) | 4.5 | < 0.005 | Tumor suppressor kinase that regulates cell metabolism and growth. |
Table 1: Top gene hits from a hypothetical CRISPR screen whose knockout confers resistance to Vemurafenib.
Signaling Pathway Visualization:
A common mechanism of resistance to BRAF inhibitors is the reactivation of the MAPK/ERK signaling pathway. The diagram below illustrates how loss of negative regulators like NF1 can lead to pathway reactivation, bypassing the effect of Vemurafenib.
Caption: MAPK pathway reactivation as a mechanism of Vemurafenib resistance.
Application Note 2: Discovery of Synthetic Lethal Interactions
Objective: To identify genes that are synthetic lethal with a common cancer mutation, such as in the KRAS oncogene.
Background: Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not.[5] This concept provides a powerful therapeutic strategy for targeting cancer cells with specific mutations (e.g., in tumor suppressor genes or oncogenes that are difficult to target directly). A CRISPR screen can be performed in a cancer cell line with a specific mutation to identify genes whose knockout is selectively lethal only in the presence of that mutation.[8]
Experimental Approach: Two parallel genome-wide CRISPR knockout screens are conducted: one in a cell line with a KRAS mutation (e.g., KRAS-G12C) and another in a wild-type KRAS cell line. Genes that are essential for the survival of only the KRAS-mutant cells are identified as synthetic lethal partners. These "hits" are genes whose sgRNAs are significantly depleted in the mutant cell line population over time but not in the wild-type population.[8]
Quantitative Data Summary:
The following table presents a selection of high-confidence synthetic lethal partners for mutant KRAS, based on data from published screens.[8][9] The "Log2 Fold Change (Depletion)" represents the decrease in abundance of sgRNAs for the target gene in the KRAS-mutant line, and the FDR indicates the significance of this depletion.
| Gene Symbol | Description | Log2 Fold Change (Depletion) | FDR | Rationale for Synthetic Lethality |
| SHOC2 | SHOC2, Leucine-Rich Repeat Scaffold Protein | -4.5 | < 0.001 | Required for RAF activation downstream of KRAS. |
| YAP1 | Yes Associated Protein 1 | -4.2 | < 0.001 | Transcriptional coactivator in the Hippo pathway. |
| WWTR1 (TAZ) | WW Domain Containing Transcription Regulator 1 | -4.1 | < 0.001 | Transcriptional coactivator, paralog of YAP1. |
| PLK1 | Polo-Like Kinase 1 | -3.9 | < 0.005 | Key regulator of mitosis; cancer cells are often dependent on it. |
| TBK1 | TANK-Binding Kinase 1 | -3.7 | < 0.005 | Involved in innate immunity and autophagy pathways. |
| WEE1 | WEE1 G2 Checkpoint Kinase | -3.5 | < 0.01 | A key regulator of the G2/M cell cycle checkpoint. |
Table 2: Top synthetic lethal gene hits identified in a KRAS-mutant background.
Logical Relationship Visualization:
The concept of a synthetic lethal screen is illustrated in the diagram below. The goal is to find a gene (Gene B) that, when knocked out, is only lethal to cells that already have a specific cancer-related mutation (in Gene A).
Caption: Logical diagram of a synthetic lethality screen.
Application Note 3: Identifying Regulators of Immune Checkpoints
Objective: To perform a genome-wide screen to identify novel positive and negative regulators of Programmed Death-Ligand 1 (PD-L1) expression in cancer cells.
Background: The PD-1/PD-L1 immune checkpoint is a major target for cancer immunotherapy. Upregulation of PD-L1 on tumor cells allows them to evade the anti-tumor immune response. While pathways like IFN-γ signaling are known to regulate PD-L1, a comprehensive understanding of all regulatory factors is incomplete. A CRISPR screen can identify genes that, when knocked out, either increase (negative regulators) or decrease (positive regulators) PD-L1 surface expression.[3][10]
Experimental Approach: A pooled CRISPR knockout screen is performed in a cancer cell line. The transduced cell population is then sorted using Fluorescence-Activated Cell Sorting (FACS) into "PD-L1 high" and "PD-L1 low" populations. By comparing the sgRNA representation in these sorted populations to the unsorted control, one can identify genes whose loss leads to a change in PD-L1 expression. sgRNAs for positive regulators will be enriched in the "PD-L1 low" population, while sgRNAs for negative regulators will be enriched in the "PD-L1 high" population.[3]
Quantitative Data Summary:
The table below shows representative hits from a screen for regulators of PD-L1 expression.[3][11] Log2 Fold Change indicates enrichment in either the PD-L1 low (for positive regulators) or PD-L1 high (for negative regulators) sorted cell populations.
| Gene Symbol | Description | Population Enriched In | Log2 Fold Change | FDR | Role |
| STAT3 | Signal Transducer and Activator of Transcription 3 | PD-L1 Low | 4.1 | < 0.001 | Positive Regulator |
| IRF1 | Interferon Regulatory Factor 1 | PD-L1 Low | 3.8 | < 0.001 | Positive Regulator |
| JAK1 | Janus Kinase 1 | PD-L1 Low | 3.5 | < 0.001 | Positive Regulator |
| ATXN3 | Ataxin 3 | PD-L1 Low | 3.2 | < 0.005 | Positive Regulator |
| CUL3 | Cullin 3 | PD-L1 High | 2.9 | < 0.01 | Negative Regulator |
| KEAP1 | Kelch-like ECH-associated protein 1 | PD-L1 High | 2.7 | < 0.01 | Negative Regulator |
Table 3: Genes identified as regulators of PD-L1 expression.
Signaling Pathway Visualization:
The IFN-γ signaling pathway is a key regulator of PD-L1 expression. This diagram shows key components identified in CRISPR screens that positively regulate this pathway, leading to PD-L1 transcription.
Caption: IFN-γ signaling pathway leading to PD-L1 expression.
Protocols: Pooled CRISPR-Cas9 Knockout Screen
This section provides a detailed, step-by-step protocol for conducting a genome-scale pooled CRISPR-Cas9 knockout screen for positive selection (e.g., drug resistance).
Phase 1: Pre-Screen Preparation
1.1. Cell Line Preparation and QC
-
Select Cell Line: Choose a cell line appropriate for the biological question. Ensure it is a stable, single-cell derived clone if possible.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression vector (e.g., lentiCas9-Blast). Select with the appropriate antibiotic (e.g., blasticidin) and verify Cas9 activity using a functional assay (e.g., targeting a reporter gene like GFP or a surface protein).
-
Determine Antibiotic Sensitivity: Perform a kill curve for the selection marker present on the sgRNA library vector (commonly puromycin). The concentration used for the screen should kill 100% of non-transduced cells within 2-4 days.
-
Optimize Growth Conditions: Determine the optimal seeding density and doubling time for your cells to ensure they do not become confluent during the screen.
1.2. sgRNA Library Amplification
-
Obtain Library: Acquire a pooled sgRNA library (e.g., GeCKO, Brunello) as plasmid DNA.
-
Transformation: Transform the plasmid library into electrocompetent E. coli. It is critical to achieve a high transformation efficiency to maintain library representation (at least 100-200 colonies per sgRNA in the library).
-
Plating and Harvesting: Plate the transformed bacteria on large antibiotic-containing agar plates. After incubation, scrape the colonies, pellet the bacteria, and perform a maxi- or mega-prep to isolate the plasmid DNA library.
-
Quality Control: Verify library quality and representation via Next-Generation Sequencing (NGS).
Phase 2: Lentivirus Production and Titer Determination
2.1. Lentiviral Packaging
-
Seed Packaging Cells: Plate HEK293T cells at 70-80% confluency.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentration (Optional): For difficult-to-transduce cells, the virus can be concentrated by ultracentrifugation or using a commercial concentration reagent.
2.2. Viral Titer Determination
-
Transduction Series: Seed the target Cas9-expressing cells and transduce them with serial dilutions of the concentrated lentivirus.
-
Antibiotic Selection: 24-48 hours post-transduction, apply the predetermined concentration of selection antibiotic (e.g., puromycin).
-
Count Colonies/Viable Cells: After 2-4 days of selection, count the number of surviving colonies or measure the percentage of viable cells relative to a non-transduced control.
-
Calculate Titer: Calculate the viral titer in transducing units per mL (TU/mL). This is essential for achieving the desired multiplicity of infection (MOI) in the main screen.
Phase 3: CRISPR Screen Execution
3.1. Library Transduction
-
Cell Plating: Plate a sufficient number of Cas9-expressing cells to maintain a library representation of at least 300-500 cells per sgRNA after transduction and selection.
-
Transduction: Transduce the cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Selection: 48 hours post-transduction, add the selection antibiotic (e.g., puromycin) and culture for 2-4 days until all non-transduced control cells are dead.
3.2. Phenotypic Selection
-
Collect Baseline Sample (T0): After antibiotic selection, harvest a representative population of cells. This will serve as the baseline (T0) reference for sgRNA abundance. Pellet at least 20 million cells to maintain library coverage.
-
Apply Selective Pressure: Split the remaining cells into two arms: a control group (e.g., treated with DMSO) and a treatment group (e.g., treated with the drug of interest).
-
Maintain Coverage: Throughout the screen, passage the cells as needed, always maintaining a minimum of 300-500 cells per sgRNA in the library at each passage to avoid loss of representation.
-
Harvest Final Samples: After a predetermined duration (e.g., 14-21 days, or ~15-20 population doublings), harvest the cells from both the control and treatment arms.
Phase 4: Data Acquisition and Analysis
4.1. Genomic DNA Extraction and NGS Library Prep
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and final cell pellets using a kit suitable for large cell numbers.[12] Ensure complete lysis and high-quality DNA recovery.
-
PCR Amplification: Use a two-step PCR process to first amplify the sgRNA-containing region from the gDNA, and then to add Illumina sequencing adapters and barcodes for multiplexing.[1] Use a high-fidelity polymerase and a sufficient number of PCR reactions to maintain library representation within the gDNA template.
-
Purification and QC: Purify the PCR products and verify their size and concentration. Pool the barcoded libraries for sequencing.
4.2. Next-Generation Sequencing (NGS)
-
Sequencing: Perform single-read sequencing on an Illumina platform (e.g., NextSeq). The required sequencing depth depends on library complexity; a negative selection screen may require up to 100 million reads per sample, while a positive selection screen may require fewer.[13]
4.3. Bioinformatic Analysis
-
Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference file to get raw read counts for each sgRNA in each sample.
-
Data Analysis with MAGeCK: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) for analysis.[14]
-
Normalization: MAGeCK normalizes read counts to account for differences in library size.
-
Statistical Analysis: It uses a negative binomial model to calculate the log-fold change (LFC) of each sgRNA between the treatment and control samples and assesses statistical significance (p-value and FDR).
-
Gene-level Ranking: It aggregates the results from multiple sgRNAs targeting the same gene using a Robust Rank Aggregation (RRA) algorithm to provide a gene-level score and significance.
-
-
Hit Identification: Identify significant "hit" genes based on a defined FDR threshold (e.g., FDR < 0.1 or 0.25). For positive selection screens, hits are genes with a positive LFC (enriched), while for negative selection screens (lethality), hits have a negative LFC (depleted).
Phase 5: Hit Validation
5.1. Secondary Validation
-
Individual sgRNA Validation: Validate top hits by individually transducing the parental Cas9 cell line with 2-3 of the most potent sgRNAs for each candidate gene.
-
Phenotypic Assay: Repeat the drug treatment or other phenotypic assay on these individual knockout lines to confirm the phenotype observed in the primary screen.
5.2. Orthogonal Validation
-
Alternative Perturbation: Confirm the phenotype using a different genetic perturbation method, such as CRISPRi (for knockdown) or RNA interference (RNAi), to rule out off-target effects specific to CRISPR-Cas9 knockout.[10]
-
Protein Level Confirmation: Verify the loss of protein expression in the validated knockout cell lines using Western blotting.
Experimental Workflow Visualization:
The following diagram provides a high-level overview of the entire pooled CRISPR knockout screening workflow.
Caption: General workflow for a pooled CRISPR knockout screen.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Advancements in CRISPR screens for the development of cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-genome CRISPR screening identifies molecular mechanisms of PD-L1 expression in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - CRISPR screening identifies the deubiquitylase ATXN3 as a PD-L1–positive regulator for tumor immune evasion [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy | Life Science Alliance [life-science-alliance.org]
- 12. Integrative CRISPR Activation and Small Molecule Inhibitor Screening for lncRNA Mediating BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomeweb.com [genomeweb.com]
- 14. High-content CRISPR screening | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Compound Solubility
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in addressing common challenges related to compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons my compound is not dissolving in the chosen solvent?
There are several factors that can contribute to poor compound solubility. The fundamental principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] Key factors include:
-
Polarity Mismatch: A significant difference in polarity between your compound and the solvent is the most common reason for poor solubility.[1]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure may be greater than the energy released when the compound interacts with the solvent.
-
Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround and solvate effectively.[1]
-
pH of the Solution: For ionizable compounds, the pH of the solvent system is critical. Acidic compounds are generally more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.
-
Temperature: For most solid solutes, solubility increases with temperature. However, for some compounds, the dissolution process is exothermic, and solubility decreases as temperature increases.
-
Solvent Purity: The presence of impurities, such as water in an anhydrous organic solvent, can significantly impact the solubility of a compound.
Q2: What is the difference between kinetic and thermodynamic solubility?
Kinetic and thermodynamic solubility are two different measures of a compound's solubility.
-
Kinetic solubility is the concentration of a compound that will dissolve in a solvent under specific, often rapid, conditions before it starts to precipitate. It is often measured by adding a concentrated stock solution of the compound (e.g., in DMSO) to an aqueous buffer.[2]
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility of a compound and is typically measured using methods like the shake-flask method, which allows sufficient time for equilibrium to be reached.
Q3: My compound precipitates when I dilute my stock solution (in an organic solvent) into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution" or "fall-out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the initial organic stock solution. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of your compound in the aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution can improve solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds in aqueous solutions.
Troubleshooting Guide
If you are experiencing issues with dissolving your compound, follow this step-by-step troubleshooting guide.
Initial Steps:
-
Verify Compound and Solvent Identity and Purity: Ensure you are using the correct compound and a high-purity solvent. For organic solvents, using an anhydrous grade can be critical.
-
Consult the Literature: Check for published data on the solubility of your compound or similar compounds in various solvents.
Physical Methods to Enhance Dissolution:
If your compound is not dissolving with simple mixing, you can try the following physical methods:
-
Vortexing: Vigorous mixing can help to break up aggregates of the compound and increase the surface area available for dissolution.
-
Sonication: Using a bath sonicator can provide energy to break apart particles and facilitate dissolution.
-
Gentle Warming: For many compounds, gently warming the solution can increase solubility. Be cautious not to use excessive heat, as it may degrade your compound.
Chemical Methods to Enhance Solubility:
If physical methods are insufficient, consider these chemical approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility. For acidic compounds, increase the pH, and for basic compounds, decrease the pH.
-
Use of Co-solvents: If a single solvent is not effective, a mixture of solvents (co-solvents) can be used. By blending a solvent in which the compound is highly soluble with another miscible solvent, the overall solvating power of the system can be improved.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Compound of interest
-
Chosen solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical method.
Protocol 2: Improving Solubility with Sonication
Materials:
-
Vial containing the compound and solvent
-
Bath sonicator
Procedure:
-
Prepare a slurry of your compound in the chosen solvent in a vial.
-
Place the vial in a bath sonicator.
-
Sonicate the sample for short intervals (e.g., 5-10 minutes).
-
Visually inspect the solution after each sonication interval to see if the compound has dissolved.
-
Be mindful of the temperature of the sonicator bath, as prolonged sonication can generate heat. If your compound is heat-sensitive, use a cooled water bath.
Data Presentation
Table 1: Solubility of Common Compounds in Various Solvents at 25°C
| Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) | Methanol (mg/mL) | Acetone (mg/mL) |
| Ibuprofen | 0.021 | 500 | >100 | 769 | 667 |
| Naproxen | 0.016 | 45 | >100 | 40 | 125 |
| Paracetamol | 14 | 240 | >100 | 210 | 110 |
| Salicylic Acid | 2.2 | 360 | >100 | 580 | 330 |
| Sucrose | 2100 | 5.9 | Insoluble | 11 | Insoluble |
Note: Solubility values are approximate and can vary with experimental conditions.
Visualizations
References
Technical Support Center: Acetylsalicylic Acid (Aspirin) Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, stability, and analysis of Acetylsalicylic Acid (Aspirin).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Acetylsalicylic Acid (Aspirin)?
A1: The primary degradation pathway for Aspirin is hydrolysis. In the presence of moisture, the ester linkage in the acetylsalicylic acid molecule is cleaved, yielding two main degradation products: salicylic acid and acetic acid.[1][2] This reaction can be catalyzed by acidic or basic conditions, as well as heat.[3][4] An old bottle of aspirin tablets may sometimes have a vinegary odor due to the formation of acetic acid from this degradation process.[5]
Q2: What are the optimal storage conditions for Aspirin to ensure its stability?
A2: To maintain stability, solid Aspirin should be stored in a cool, dry place, protected from light and moisture.[3] Recommended storage is typically at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[3] Exposure to high humidity and temperatures significantly accelerates its degradation.[6][7] For aqueous solutions, stability is greatest in a mildly acidic environment, typically at a pH between 2 and 3.[8]
Q3: Which factors have the most significant impact on Aspirin's stability?
A3: The most critical factors influencing Aspirin's degradation are:
-
Moisture: Aspirin is highly susceptible to hydrolysis. The presence of water is the primary requirement for its degradation into salicylic and acetic acids.[3][4]
-
pH: The rate of hydrolysis is pH-dependent. The reaction is catalyzed in both highly acidic (pH < 2) and neutral to alkaline (pH > 8) conditions.[8][9]
-
Temperature: Higher temperatures increase the kinetic rate of hydrolysis, leading to faster degradation.[1][3][10]
-
Excipients: In pharmaceutical formulations, interactions with certain excipients, particularly those that are alkaline or have high moisture content, can accelerate decomposition.[11]
Q4: How does the choice of solvent affect the stability of Aspirin in a solution?
A4: Aspirin rapidly hydrolyzes in many aqueous and organic media.[10] While it is unstable in many common solvents, some solvent systems can improve its stability. For instance, a water-polyethylene glycol (4:1, v/v) mixture has been shown to be a more stable medium compared to aqueous buffers alone.[8][10] In a study of organic solvents, acetonitrile and 1,4-dioxane demonstrated the highest stability for Aspirin, whereas methanol and ethanol were found to be very unstable media.[12]
Troubleshooting Guide
Q1: I am performing an HPLC analysis and see an unexpected secondary peak in my chromatogram for an Aspirin sample. What could it be?
A1: An unexpected peak in the HPLC chromatogram of Aspirin is very often its primary degradation product, salicylic acid.[13] Aspirin can undergo hydrolysis to form salicylic acid and acetic acid, which can give rise to a second peak.[13] To confirm its identity, you can run a salicylic acid standard under the same chromatographic conditions. Other potential causes for unexpected peaks include mobile phase contamination, sample carryover from a previous injection, or impurities in the reagents used.[14][15]
Q2: My analytical results for Aspirin stability studies are inconsistent and not reproducible. How can I improve my experiment?
A2: Inconsistent results in Aspirin stability studies often stem from a few key areas:
-
Environmental Control: Ensure that temperature and humidity are strictly controlled throughout the experiment.[3]
-
Sample Preparation: Standardize your sample preparation method. Aspirin is unstable in many solvents, so the time between sample preparation and analysis should be minimized and consistent.[3] Whenever possible, prepare solutions fresh for each experiment.[8]
-
pH Control: The hydrolysis rate is highly pH-dependent. Use a suitable buffer (e.g., citrate buffer at pH 2-3) to maintain a stable pH for your solutions.[8]
-
Method Validation: Ensure your analytical method is properly validated and demonstrated to be stability-indicating.
Q3: I observe a white precipitate forming in my concentrated aqueous Aspirin solution. What is causing this?
A3: The precipitate is likely salicylic acid. Salicylic acid, the hydrolysis product of Aspirin, has a lower solubility in water compared to Aspirin itself. As Aspirin degrades in the solution, the concentration of salicylic acid increases and may exceed its solubility limit, causing it to precipitate out of the solution, especially at lower pH values.[8] To mitigate this, consider using a co-solvent like polyethylene glycol or preparing a more dilute solution.[8]
Quantitative Stability Data
The degradation of Aspirin generally follows pseudo-first-order kinetics in buffered aqueous solutions. The stability profile is highly dependent on pH and temperature.
Table 1: Aspirin Hydrolysis Rate Constants (k) at Various pH and Temperature Conditions
| pH | Temperature (°C) | Rate Constant (k) | Reference(s) |
| 7.4 | 25 | 7.0 x 10⁻⁶ s⁻¹ | [3] |
| 7.4 | 37 | 1.0 x 10⁻⁵ s⁻¹ | [3] |
| 7.4 | 50 | 4.0 x 10⁻⁵ s⁻¹ | [3] |
| 7.4 | 75 | 3.0 x 10⁻⁴ s⁻¹ | [3][16] |
| 7.4 | 85 | 4.0 x 10⁻⁴ s⁻¹ | [3][16] |
| 7.0 | 60 | 3.6 x 10⁻³ min⁻¹ | [3] |
Table 2: Activation Energy (Ea) and Half-Life (t½) of Aspirin
| Parameter | Condition | Value | Reference(s) |
| Activation Energy (Ea) | pH 7 ± 0.24 | 67.6 kJ/mol | [3][16] |
| Activation Energy (Ea) | Solid State | 46 kcal/mole (approx. 192 kJ/mol) | [6] |
| Half-Life (t½) | Phosphate Buffer (pH 7.4) | 537.2 hours | [17] |
| Half-Life (t½) | Glycerol/Water System | 155.3 hours | [17] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Acetylsalicylic Acid
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method by subjecting Aspirin to various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Acetylsalicylic Acid in a suitable solvent like acetonitrile or methanol.[18]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid Aspirin powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 30 minutes).[19]
-
After cooling, dissolve the powder in a suitable solvent and dilute to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method (see Protocol 2). Compare the chromatograms to identify degradation peaks.
Protocol 2: Stability-Indicating RP-HPLC Method for Aspirin and Salicylic Acid
Objective: To quantitatively determine the concentration of Acetylsalicylic Acid and its primary degradation product, Salicylic Acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[18]
-
Mobile Phase: A mixture of water, acetonitrile, and an acidifier. A common composition is Water:Acetonitrile:Orthophosphoric Acid (68:32:0.2 v/v/v).[20][21]
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 20 µL.[3]
Procedure:
-
Standard Preparation: Accurately prepare standard solutions of both Acetylsalicylic Acid and Salicylic Acid reference standards in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve the test sample (e.g., powder from tablets) in a suitable solvent and dilute to the expected concentration range with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[3]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for Aspirin and Salicylic Acid based on their retention times compared to the standards. Calculate their concentrations based on the peak areas.
Visualizations
Caption: Primary hydrolysis pathway of Aspirin.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phillysim.org [phillysim.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Pharmaceutical Characteristics of Various Enteric-Coated Aspirin Tablets under Different Storage Conditions [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. japsonline.com [japsonline.com]
- 20. Validation of an HPLC Assay Method for Routine QC Testing... [degruyterbrill.com]
- 21. Validation of an HPLC Assay Method for Routine QC Testing... [degruyterbrill.com]
[Compound Name] unexpected side effects in animal models
Welcome to the technical support center for Innovapharm-217. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side effects and navigating experimental challenges encountered with Innovapharm-217 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss in our mouse cohort treated with Innovapharm-217, which was not anticipated based on in vitro data. What could be the cause?
A1: Unexpected in vivo toxicity, such as weight loss, can arise from several factors not apparent in cell-based assays. A primary reason for such effects is the engagement of unintended targets by the compound.[1] While Innovapharm-217 is designed for a specific target, structural similarities in ATP-binding pockets across the kinome can lead to off-target binding.[1] This can disrupt critical physiological pathways unrelated to the intended therapeutic mechanism. Additionally, the metabolism of Innovapharm-217 in a whole-organism context can produce metabolites with their own unexpected toxicities.
Q2: Our animal models are showing signs of immune activation and elevated cytokine levels after administration of Innovapharm-217. Is this a known side effect?
A2: While not a universally predicted outcome, immune activation, potentially leading to a cytokine release syndrome (CRS)-like state, can be an unexpected side effect of novel small molecules.[2][3][4] This can occur if Innovapharm-217 has off-target effects on immune cells, such as T-cells or macrophages, leading to their activation and subsequent cytokine release.[2] Humanized mouse models can be particularly useful in studying these human-specific immune responses.[2]
Q3: How can we differentiate between on-target and off-target toxicities observed in our animal models?
A3: Distinguishing between on-target and off-target effects is a critical step in understanding unexpected toxicity.[1] A multi-faceted approach is recommended. This includes using a structurally different inhibitor for the same primary target to see if the toxic phenotype is replicated.[1] Additionally, genetic approaches such as siRNA or CRISPR to knock down the primary target can help determine if the observed toxicity is a direct result of inhibiting the intended pathway.[1]
Q4: Can off-target effects of a compound like Innovapharm-217 have any therapeutic benefit?
A4: Yes, it is possible for off-target effects to contribute to a compound's therapeutic efficacy, a concept known as polypharmacology.[1] For instance, an inhibitor might beneficially impact multiple signaling pathways involved in a disease process.[5] However, it is crucial to thoroughly characterize all off-target activities to ensure a complete understanding of the compound's mechanism of action and overall safety profile.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Groups
Symptoms:
-
Sudden death of animals in the highest dose cohorts.
-
Rapid weight loss preceding mortality.
-
Signs of distress (hunched posture, lethargy).
Troubleshooting Steps:
-
Immediate Action: Humanely euthanize any animals exhibiting severe distress and perform a thorough necropsy.
-
Dose-Range Finding Review: Re-evaluate the dose-range finding study design. It is possible that the maximum tolerated dose (MTD) was overestimated.[6][7]
-
Staggered Dosing: Implement a staggered or staged approach to dosing in subsequent studies to better anticipate and manage adverse effects.
-
Histopathology: Conduct a comprehensive histopathological analysis of all major organs from the affected animals to identify potential target organs of toxicity.[8]
-
Toxicokinetics: Analyze toxicokinetic data to check for non-linear exposure or saturation of clearance mechanisms at high doses.
Issue 2: Inconsistent Efficacy Data Across Experiments
Symptoms:
-
High variability in tumor growth inhibition or other efficacy readouts.
-
Lack of a clear dose-response relationship.
Troubleshooting Steps:
-
Compound Formulation and Administration: Verify the stability and solubility of the Innovapharm-217 formulation. Ensure accurate and consistent dosing administration.
-
Animal Model Variability: Assess the health and uniformity of the animal cohort. Underlying health issues can impact therapeutic response.
-
Target Engagement: If possible, perform target occupancy studies to confirm that Innovapharm-217 is reaching and binding to its intended target in the tumor tissue at effective concentrations.[9][10][11][12]
-
Statistical Analysis: Consult with a biostatistician to ensure that the experimental design and sample sizes are adequately powered to detect significant differences.
Data Presentation
Table 1: Summary of Dose-Range Finding Study in Balb/c Mice
| Dose Group (mg/kg) | Number of Animals (M/F) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5/5 | +5.2 | Normal |
| 10 | 5/5 | +3.1 | Normal |
| 30 | 5/5 | -2.5 | Mild piloerection |
| 100 | 5/5 | -15.8 | Hunched posture, lethargy |
| 300 | 5/5 | -22.3 (euthanized day 5) | Severe lethargy, ataxia |
Table 2: Hematological Findings in a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| White Blood Cells (x10^9/L) | 8.5 ± 1.2 | 8.1 ± 1.5 | 6.2 ± 0.9 | 4.1 ± 0.7** |
| Red Blood Cells (x10^12/L) | 7.2 ± 0.5 | 7.0 ± 0.6 | 6.8 ± 0.4 | 6.5 ± 0.5 |
| Platelets (x10^9/L) | 750 ± 150 | 720 ± 130 | 550 ± 110 | 380 ± 90** |
| *p < 0.05, *p < 0.01 compared to vehicle control |
Experimental Protocols
Protocol 1: Comprehensive Flow Cytometric Analysis of Immune Cells in Murine Spleen
This protocol is adapted from established methods for immunophenotyping.[13][14][15][16][17]
1. Spleen Homogenization:
- Euthanize mice and aseptically remove the spleen.
- Place the spleen in a petri dish with 5 mL of RPMI-1640 medium.
- Gently mash the spleen using the plunger of a 3 mL syringe.
- Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Wash the strainer with an additional 5 mL of RPMI-1640.
2. Red Blood Cell Lysis:
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer.
- Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge again.
3. Cell Staining:
- Discard the supernatant and resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS).
- Add a cocktail of fluorescently conjugated antibodies (e.g., for T cells, B cells, macrophages, dendritic cells).
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
4. Data Acquisition:
- Resuspend the final cell pellet in 500 µL of FACS buffer.
- Acquire data on a flow cytometer.
Protocol 2: Histopathological Evaluation of Liver Toxicity
This protocol follows general guidelines for toxicologic pathology.[8][18][19]
1. Tissue Collection and Fixation:
- At necropsy, carefully excise the liver.
- Note any gross abnormalities (e.g., discoloration, nodules).
- Fix the entire liver in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Embedding:
- After fixation, trim representative sections of each liver lobe.
- Process the tissues through a series of graded alcohols and xylene.
- Embed the tissues in paraffin wax.
3. Sectioning and Staining:
- Cut 4-5 µm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with Hematoxylin and Eosin (H&E).
4. Microscopic Examination:
- A board-certified veterinary pathologist should examine the slides in a blinded fashion.
- Evaluate for hepatocellular degeneration, necrosis, inflammation, steatosis, and any other abnormalities.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Episode 37: Let's Talk How to Test if Your Drug Induces a Cytokine Storm (25May2021) [resources.jax.org]
- 4. Episode 37: Let's Talk How to Test if Your Drug Induces a Cytokine Storm (25May2021) [resources.jax.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 9. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 10. Quantifying Target Occupancy of Small Molecules Within Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Target Occupancy of Small Molecules Within Living Cells. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
- 15. Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KinaseInhibitorX Concentration for HeLa Cells
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with KinaseInhibitorX in HeLa cell culture experiments. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for KinaseInhibitorX in HeLa cells?
A1: The optimal concentration of KinaseInhibitorX is highly dependent on the specific experimental goals and the metabolic activity of your HeLa cell batch. For initial experiments, we recommend a broad concentration range, typically from 1 nM to 100 µM, to establish a dose-response curve.[1][2][3] A preliminary literature search for similar kinase inhibitors or previous studies on HeLa cells can also help in defining a more targeted starting range.[1]
Q2: How long should I incubate HeLa cells with KinaseInhibitorX?
A2: Incubation time is a critical parameter that can significantly influence the observed effects. Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours. The choice of incubation time should be based on the doubling time of your HeLa cells and the specific biological question. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[1]
Q3: My cell viability assay results show an increase in signal at higher concentrations of KinaseInhibitorX. Is this expected?
A3: This is a known artifact that can occur with certain compounds in colorimetric assays like the MTT assay. Some compounds can chemically reduce the tetrazolium salt (e.g., MTT) to its formazan product, leading to a false-positive signal that suggests higher metabolic activity.[4][5] It is crucial to include a cell-free control (media + KinaseInhibitorX + MTT reagent) to check for direct reduction of the assay reagent by the compound.[4][5] If interference is observed, consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion method like Trypan Blue.[4]
Q4: I'm observing high variability between my replicate wells. What are the potential causes?
A4: High variability between replicates can stem from several factors, including uneven cell seeding, inaccurate serial dilutions, or the "edge effect" in 96-well plates.[4] Ensure a homogenous cell suspension before and during seeding, use calibrated pipettes for dilutions, and consider not using the outermost wells of the plate for experimental samples to avoid evaporation-related issues.
Q5: What is the best way to calculate the IC50 value from my dose-response data?
A5: The IC50 value is typically determined by fitting the dose-response data to a non-linear regression model, often a four-parameter logistic (4PL) or sigmoidal dose-response curve.[6][7] This can be done using software like GraphPad Prism or by using Excel add-ins.[6][7][8] It is important to transform the concentration data to a logarithmic scale for proper curve fitting.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of KinaseInhibitorX at any concentration. | 1. Compound Degradation: Improper storage or handling. 2. Low Compound Potency: The IC50 is higher than the tested range. 3. Short Incubation Time: Insufficient time for the compound to exert its effect. | 1. Ensure proper storage of KinaseInhibitorX (as per the datasheet) and prepare fresh dilutions for each experiment. 2. Test a wider and higher range of concentrations. 3. Increase the incubation period (e.g., from 24h to 48h or 72h).[1][4] |
| All cells die, even at the lowest concentration. | 1. High Compound Potency: The IC50 is lower than the tested range. 2. Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Incorrect Dilution Calculation: Errors in preparing the stock or working solutions. | 1. Test a lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is non-toxic to HeLa cells (typically ≤ 0.5% for DMSO). Always include a vehicle control (cells treated with the same final concentration of the solvent).[1][4] 3. Double-check all calculations for dilutions. |
| Precipitation of KinaseInhibitorX in the culture medium. | 1. Poor Solubility: The compound has low solubility in aqueous media. 2. Concentration Too High: The concentration exceeds the solubility limit. | 1. Ensure the stock solution in the organic solvent (e.g., DMSO) is fully dissolved before diluting into the culture medium.[4] 2. If precipitation is observed at higher concentrations, note this in your results and consider it the maximum testable concentration under your conditions. |
| Inconsistent IC50 values between experiments. | 1. Variable Cell Health/Passage Number: Cells at different passage numbers or confluency levels can respond differently. 2. Inconsistent Seeding Density: Different numbers of cells at the start of the experiment. 3. Assay Timing: Variations in incubation times. | 1. Use HeLa cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase. 2. Optimize and maintain a consistent cell seeding density for all experiments.[3] 3. Standardize all incubation times precisely. |
Experimental Protocols
Protocol: Determining the IC50 of KinaseInhibitorX in HeLa Cells using an MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of KinaseInhibitorX on HeLa cell viability.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KinaseInhibitorX
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of KinaseInhibitorX in DMSO.
-
Perform serial dilutions of KinaseInhibitorX in complete culture medium to achieve the desired final concentrations. It is recommended to prepare these at 2x the final concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KinaseInhibitorX.
-
Include appropriate controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the highest KinaseInhibitorX concentration.
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[9]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100
-
Plot the % Viability against the log-transformed concentration of KinaseInhibitorX.
-
Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.[6][8]
-
Data Presentation
The results of a dose-response experiment can be summarized in a table as shown below.
| KinaseInhibitorX (µM) | Log Concentration | % Viability (Mean) | Std. Deviation |
| 0 (Vehicle) | N/A | 100.0 | 4.5 |
| 0.01 | -8.00 | 98.2 | 5.1 |
| 0.1 | -7.00 | 91.5 | 3.8 |
| 1 | -6.00 | 52.3 | 4.2 |
| 10 | -5.00 | 15.8 | 2.9 |
| 100 | -4.00 | 5.1 | 1.7 |
Note: These are example values and may not be representative of actual experimental results.
Visualization of Protocols and Pathways
Caption: A flowchart of the experimental workflow for determining the IC50 value.
Caption: A diagram of the MAPK/ERK pathway, a common target for kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
[Compound Name] off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imatinib. The focus is on identifying, understanding, and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets and known off-targets of Imatinib?
A1: Imatinib is a tyrosine kinase inhibitor designed to target the ATP-binding site of specific kinases. Its primary targets are associated with certain cancers, but it also inhibits other kinases with varying potency, which are referred to as off-targets.
-
Primary (On-Target) Kinases:
-
BCR-ABL: A constitutively active fusion protein, which is a hallmark of chronic myeloid leukemia (CML).
-
c-KIT: A receptor tyrosine kinase. Its constitutive activation due to mutations is a driver in gastrointestinal stromal tumors (GIST).
-
Platelet-Derived Growth Factor Receptors (PDGFRA & PDGFRB): Receptor tyrosine kinases involved in cell proliferation and migration.
-
-
Known Off-Target Kinases: Imatinib is considered a relatively selective kinase inhibitor, but it does affect other kinases. These include members of the Src family (like LCK) and other receptor tyrosine kinases like DDR1 and Flt-3.
-
Non-Kinase Off-Targets: Imatinib can also bind to proteins that are not kinases. A notable example is the enzyme Quinone Reductase 2 (NQO2). The implications of these interactions are an active area of research but could contribute to both therapeutic and adverse effects.
Q2: What are the potential consequences of Imatinib's off-target effects in experimental settings?
A2: Off-target effects can lead to a range of outcomes that may complicate data interpretation. These can be beneficial, confounding, or detrimental to the experiment.
-
Confounding Phenotypes: Unintended inhibition of pathways can lead to unexpected cellular responses, such as changes in proliferation, apoptosis, or differentiation, that are not mediated by the primary target. For instance, inhibition of PDGFR can impact fibroblast behavior in co-culture experiments.
-
Cardiotoxicity: One of the most significant clinical side effects, linked to off-target inhibition of ABL in cardiomyocytes, leading to mitochondrial dysfunction. This is a critical consideration in pre-clinical safety assessments.
-
Immunomodulation: Imatinib can have off-target effects on various immune cells, which can be a crucial variable in immunology or immuno-oncology studies. For example, it can modulate the function of NK cells and monocytes.
-
Beneficial or Therapeutic Effects: In some contexts, off-target effects are being explored for therapeutic benefit. For example, Imatinib's off-target effects may improve beta-cell function, suggesting potential applications in diabetes.
Q3: How can I proactively identify potential off-target effects of Imatinib in my experimental model?
A3: Proactively assessing selectivity is key to robust experimental design and accurate data interpretation.
-
Kinase Selectivity Profiling: The most direct method is to screen Imatinib against a large panel of kinases (kinome scan) to determine its inhibitory concentration (IC50) or dissociation constant (Kd) for each. This provides a broad view of its selectivity.
-
Chemical Proteomics: Unbiased techniques like drug-affinity purification coupled with mass spectrometry can identify a wide range of protein binding partners, including both kinase and non-kinase off-targets, in your specific cell lysate.
-
Use of Control Compounds:
-
Structurally Unrelated Inhibitor: Use another inhibitor of your primary target (e.g., a second-generation BCR-ABL inhibitor like Nilotinib or Dasatinib for CML models) that has a different chemical structure and off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Inactive Analog: If available, use a structurally similar but biologically inactive version of Imatinib as a negative control. This helps confirm that the observed effect is due to target inhibition rather than the compound's chemical properties.
-
Troubleshooting Guide
**Problem
Technical Support Center: Troubleshooting [Compound Name] in Western Blot Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during western blot analysis when using [Compound Name], a hypothetical small molecule inhibitor of KinaseABC.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems in a question-and-answer format.
Problem 1: No Signal or Weak Signal
Question: I am not seeing any bands for my protein of interest after treating my cells with [Compound Name]. What could be the issue?
Answer: A lack of signal can be frustrating, but it is a common issue with several potential causes. Here's a systematic approach to troubleshoot this problem.[1][2]
Possible Causes and Solutions:
-
Ineffective Primary Antibody:
-
Concentration too low: The antibody concentration may be insufficient to detect the protein.[1] It is recommended to perform an antibody titration to determine the optimal concentration.[3][4][5]
-
Antibody quality: The antibody may have lost activity due to improper storage or being expired.[6] You can check its activity with a dot blot.[3][6]
-
Antibody specificity: Ensure the antibody is specific for the target protein.[1]
-
-
Low Target Protein Abundance:
-
Insufficient protein loading: The amount of protein loaded onto the gel may be too low, especially for less abundant proteins.[3][7] A protein load of at least 20-30 µg of whole-cell extract is generally recommended.[7]
-
Low expression in your cell line: Confirm that your chosen cell line expresses the target protein at a detectable level.[7]
-
Sample degradation: To prevent protein degradation, always add protease and phosphatase inhibitors to your lysis buffer.[3][8]
-
-
Inefficient Protein Transfer:
-
Verify transfer: Before blocking, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[1]
-
Optimize transfer conditions: For high molecular weight proteins, you may need to increase the transfer time or add a small amount of SDS to the transfer buffer.[6]
-
-
Suboptimal Detection:
-
Effect of [Compound Name]:
-
Downregulation of protein expression: [Compound Name] might be causing a decrease in the expression of your target protein. To investigate this, you can perform a dose-response and time-course experiment to see how the compound affects protein levels over time.
-
Problem 2: High Background
Question: My western blot has a high background, making it difficult to see my specific bands. How can I reduce this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding.[8][9]
Possible Causes and Solutions:
-
Insufficient Blocking:
-
Optimize blocking conditions: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa).[6][9][10] For detecting phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins.[6][9]
-
-
Inadequate Washing:
-
Antibody Concentration Too High:
-
Membrane Handling:
-
[Compound Name] Interference:
-
It is less likely that the compound itself would directly cause a high background. However, it's always good practice to include a vehicle-only control to rule out any effects of the solvent used to dissolve [Compound Name].
-
Problem 3: Non-Specific Bands
Question: I am seeing multiple bands on my western blot in addition to the band for my protein of interest. What could be the cause?
Answer: The presence of non-specific bands is a common issue that can arise from several factors.[16]
Possible Causes and Solutions:
-
Antibody Issues:
-
Primary antibody concentration too high: A high concentration can lead to the antibody binding to other proteins with similar epitopes.[17] Try reducing the primary antibody concentration.[11][17]
-
Low antibody specificity: The primary antibody may have a low specificity for your target protein.[11] Consider trying a different antibody if the problem persists.
-
-
Sample Preparation:
-
Protein degradation: Proteases in your sample can break down your target protein, leading to smaller, non-specific bands.[8][17] Always use fresh samples and include protease inhibitors in your lysis buffer.[8]
-
Too much protein loaded: Overloading the gel with too much protein can result in the appearance of "ghost bands."[17] Aim for a protein concentration of 20-30 µ g/well for cell lysates.[17]
-
-
Inadequate Blocking or Washing:
-
Optimize blocking and washing: Similar to high background issues, insufficient blocking and washing can contribute to non-specific bands.[10]
-
-
Secondary Antibody Cross-Reactivity:
-
Run a control: To check if the secondary antibody is the source of the non-specific bands, you can run a control lane where the primary antibody is omitted.
-
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range | Notes |
| Primary Antibody | 1:500 - 1:2000 | The optimal dilution should be determined empirically through titration.[5][14] |
| Secondary Antibody | 1:2000 - 1:10,000 | Higher dilutions can help reduce background signal.[7] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Low protein abundance | Load more protein (20-30 µg).[3][7] | |
| Inefficient transfer | Check transfer with Ponceau S staining.[1] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent.[6][10] |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration.[6] | |
| Inadequate washing | Increase number and duration of washes.[6][10] | |
| Non-Specific Bands | High primary antibody concentration | Decrease primary antibody concentration.[17] |
| Protein degradation | Use fresh samples with protease inhibitors.[8][17] | |
| Secondary antibody cross-reactivity | Run a secondary antibody-only control. |
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a general framework. Optimization may be required for specific proteins and antibodies.
-
Cell Lysis and Protein Quantification:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Scrape adherent cells or resuspend suspension cells and incubate on ice for 30 minutes.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[18]
-
Determine the protein concentration using a standard assay such as BCA or Bradford.[18][20]
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[7][20]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Wash the membrane again as in the previous step.[20]
-
-
Detection:
Stripping and Re-probing Protocol
This technique allows for the detection of multiple proteins on the same membrane.[21][22] It's important to note that stripping can remove some of the transferred protein, so quantitative comparisons before and after stripping are not recommended.[21]
Mild Stripping Protocol:
-
Prepare a stripping buffer of 1.5% glycine, 0.1% SDS, and 1% Tween 20, with the pH adjusted to 2.2.[21]
-
Incubate the membrane in the stripping buffer for 5-10 minutes at room temperature.[21]
-
Repeat the incubation with fresh stripping buffer.[21]
-
Wash the membrane twice for 10 minutes in PBS.
-
Wash the membrane twice for 5 minutes in TBST.[21]
-
The membrane is now ready for re-blocking and incubation with a new primary antibody.[21]
Harsh Stripping Protocol (for high-affinity antibodies):
-
Prepare a stripping buffer containing 2% SDS, 62.5 mM Tris-HCl (pH 6.8), and 100 mM β-mercaptoethanol.[21]
-
Warm the buffer to 50°C.
-
Incubate the membrane in the stripping buffer for up to 45 minutes at 50°C with agitation.[21]
-
Wash the membrane extensively with water and then TBST before re-blocking.[21]
Visualizations
Western Blot Workflow
Caption: A general workflow for western blot analysis.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common western blot issues.
Hypothetical KinaseABC Signaling Pathway
Caption: Inhibition of the KinaseABC signaling pathway by [Compound Name].
References
- 1. westernblot.cc [westernblot.cc]
- 2. bio-rad.com [bio-rad.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 14. Tips for Diluting Antibodies | Rockland [rockland.com]
- 15. bio-rad.com [bio-rad.com]
- 16. sinobiological.com [sinobiological.com]
- 17. arp1.com [arp1.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. origene.com [origene.com]
- 20. addgene.org [addgene.org]
- 21. abcam.com [abcam.com]
- 22. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
[Compound Name] variability in experimental results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Resveratrol. Variability in experimental results is common with this compound due to its specific physicochemical properties. This resource aims to help you identify potential issues and ensure more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my cell culture experiments with Resveratrol?
A1: Inconsistent results with Resveratrol are often linked to its low bioavailability, poor water solubility, and instability under certain conditions.[1][2][3] Key factors include:
-
Solubility and Precipitation: Resveratrol has very low water solubility (<0.05 mg/mL).[1][4] It may precipitate out of culture media, especially at high concentrations or during long incubation periods, reducing the effective dose.
-
Stability: trans-Resveratrol, the more stable and biologically active isomer, can convert to the cis-isomer when exposed to light.[1] Furthermore, its stability is highly pH-dependent, with degradation increasing exponentially above pH 6.8.[2] Standard cell culture media is typically buffered around pH 7.4, which can lead to compound degradation over time.
-
Metabolism: Cells can rapidly metabolize Resveratrol into glucuronide and sulfate conjugates, which may have different biological activities than the parent compound.[1]
-
Purity and Source: The purity of the Resveratrol powder can vary between suppliers. Impurities may have their own biological effects.
Q2: What is the best way to dissolve and store Resveratrol for in vitro studies?
A2: To ensure proper solubilization and maintain stability, follow these guidelines:
-
Solvent Choice: First, dissolve Resveratrol in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] It is highly soluble in these solvents.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) so that the final concentration of the organic solvent in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The solid form of Resveratrol is generally stable when protected from light and moisture.[4]
Q3: The effective concentration of Resveratrol in my experiments is much higher than what is reported in animal studies. Why is there a discrepancy?
A3: This is a common and critical observation. The discrepancy arises primarily from Resveratrol's low in vivo bioavailability.[1][5] After oral administration, it is rapidly and extensively metabolized in the intestines and liver, resulting in very low plasma concentrations of free Resveratrol (often in the nanomolar to low micromolar range).[6][7] In contrast, in vitro studies often require higher micromolar concentrations to elicit a measurable effect.[8] This makes direct extrapolation of in vitro effective doses to in vivo models challenging.[1]
Q4: Can Resveratrol's interaction with components in the culture medium affect my results?
A4: Yes. Resveratrol can bind to proteins, including albumin present in fetal bovine serum (FBS), a common supplement in cell culture media.[1] This binding can reduce the concentration of free, biologically active Resveratrol available to the cells. When comparing results, it is crucial to note the percentage of FBS used in the experiments, as variations can lead to different outcomes.
Troubleshooting Guide
Issue 1: Low or No Cellular Response to Resveratrol Treatment
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect the culture wells for precipitates after adding Resveratrol. 2. Prepare fresh dilutions from your stock solution for each experiment. 3. Consider reducing the final concentration or the incubation time. 4. Ensure the final solvent concentration is not causing solubility issues. |
| Compound Degradation | 1. Protect all Resveratrol solutions (stock and working) from light by using amber tubes or wrapping them in foil. 2. Minimize the time the compound spends in the incubator, especially for long-term ( >24h) experiments. Consider replenishing the media with fresh Resveratrol for longer time points. 3. Since Resveratrol degrades at alkaline pH, be aware that the pH of bicarbonate-buffered media can rise if not kept in a CO₂ environment. |
| Cell Line Insensitivity | 1. Verify from literature if your chosen cell line is expected to be responsive to Resveratrol. 2. Include a positive control cell line known to respond to Resveratrol. 3. Test a wider range of concentrations, as the effective dose can vary significantly between cell types.[9] |
| Inactive Compound | 1. Purchase Resveratrol from a reputable supplier and obtain a certificate of analysis to confirm its purity and identity (trans-isomer). 2. If possible, verify the compound's integrity using analytical methods like HPLC. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Ensure the Resveratrol stock solution is fully dissolved and homogenous before making dilutions. Vortex thoroughly. 2. Use calibrated pipettes and proper technique to minimize pipetting errors. 3. Prepare a master mix of the final treatment medium to add to replicate wells, rather than adding small volumes of stock directly to each well. |
| Uneven Cell Seeding | 1. Ensure you have a single-cell suspension before seeding plates. 2. Mix the cell suspension between seeding groups of wells to prevent settling. 3. Check for edge effects in your plates; consider not using the outer wells for data collection. |
| Fluctuations in pH/Light | 1. Handle plates consistently. Minimize the time plates are outside the incubator and exposed to ambient light and CO₂ levels. 2. Ensure the incubator has stable CO₂ and temperature levels. |
Quantitative Data Summary
The biological activity of Resveratrol is highly dependent on the cell line, assay duration, and specific endpoint being measured. The following tables summarize the wide range of reported values.
Table 1: Solubility of trans-Resveratrol in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | <0.05 mg/mL | [1][4] |
| Ethanol | 50 mg/mL | [1] |
| PEG-400 | 374 mg/mL | [4] |
| Aqueous Solutions (pH 3-8) | 0.41 - 1.12 mg/mL |[2] |
Table 2: Reported IC₅₀ Values of Resveratrol in Various Cancer Cell Lines Note the high degree of variability.
| Cell Line | Assay Duration | IC₅₀ (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | 24 h | 144 | [10] |
| MDA-MB-231 (Breast Cancer) | 48 h | 23.7 (in nano-formulation) | [11][12] |
| HCA-17 (Colon Cancer) | 72 h | ~30 (for 18% viability reduction) | [13] |
| SW480 (Colon Cancer) | 72 h | ~30 (for 29% viability reduction) | [13] |
| HeLa (Cervical Cancer) | 48 h | ~20 | [14] |
| Human Liver Microsomes | N/A | 8.88 | [15] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of Resveratrol in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock in complete culture medium to achieve 2x the final desired concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2x Resveratrol dilutions to the appropriate wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest Resveratrol dose.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours until purple formazan crystals are visible.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for AMPK Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Resveratrol at the desired concentrations for a specified time (e.g., 1-6 hours, as signaling events can be rapid). Include a vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of activation.
Visualizations
Caption: Standard experimental workflow for in vitro Resveratrol studies.
Caption: Troubleshooting decision tree for variable Resveratrol results.
Caption: Simplified Resveratrol signaling via AMPK and SIRT1 pathways.[16][17][18]
References
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gethealthspan.com [gethealthspan.com]
- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Delivery of Resveratrol in Humans: If Low Bioavailability is the Problem, What is the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Analyzing the Biological Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges of Translating Basic Research Into Therapeutics: Resveratrol as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti‐cancer effect of chitosan/resveratrol polymeric nanocomplex against triple‐negative breast cancer; an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol suppresses human cervical carcinoma cell proliferation and elevates apoptosis via the mitochondrial and p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of [Compound Name] in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of [Compound Name].
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low in vivo bioavailability of [Compound Name]?
Low in vivo bioavailability of a compound is often attributed to several factors that can be broadly categorized as physicochemical and biological.[1] Poor aqueous solubility is a primary reason, as the compound must dissolve in gastrointestinal fluids before it can be absorbed.[2][3] Other physicochemical properties that influence bioavailability include the drug's lipophilicity, pKa, and molecular size.[1][4]
Biological factors also play a crucial role.[1] These include:
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3]
-
Efflux transporters: P-glycoprotein and other efflux transporters can actively pump the drug out of intestinal cells, reducing its absorption.[4][5]
-
Gastrointestinal degradation: The compound may be unstable in the acidic environment of the stomach or susceptible to degradation by digestive enzymes.[6]
-
Poor permeability: The compound may not be able to efficiently cross the intestinal epithelial barrier.[3]
Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like [Compound Name]?
Several formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble compounds.[5][7]
Formulation Strategies:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.[2][8]
-
Amorphous solid dispersions: Converting the crystalline form of the drug to an amorphous state, often by spray drying, can significantly enhance its solubility and dissolution.[8]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[9]
Chemical Modification Strategies:
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo.[7] This approach can be used to improve solubility, permeability, and bypass first-pass metabolism.[5][7]
-
Salt formation: Converting a poorly soluble acidic or basic drug into a salt form can improve its dissolution rate.[7]
Q3: How do I design an in vivo bioavailability study for [Compound Name]?
An in vivo bioavailability study typically involves administering a specific dose of the drug to animal models (e.g., rats, mice) and then collecting blood samples at various time points. The concentration of the drug in the plasma is then measured to determine key pharmacokinetic parameters.
A standard study design is a single-dose, two-period, crossover study where a test formulation is compared to a reference formulation (often an intravenous solution to determine absolute bioavailability).[10]
Key considerations for study design:
-
Animal model: The choice of animal model should be justified based on its physiological and metabolic similarity to humans for the compound of interest.
-
Dose selection: The dose should be selected based on preclinical toxicology and efficacy studies.
-
Route of administration: The intended clinical route of administration should be used (e.g., oral gavage for orally administered drugs).[11]
-
Sampling time points: The sampling schedule should be designed to adequately capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Analytical method: A validated and sensitive bioanalytical method is crucial for accurately quantifying the drug in plasma samples.[12]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of [Compound Name] between subjects.
| Potential Cause | Troubleshooting Steps |
| Genetic polymorphism in metabolizing enzymes or transporters | Genotype the study animals for relevant enzymes and transporters to identify potential sources of variability.[4] |
| Differences in food intake or fasting state | Standardize the feeding schedule and ensure all animals are fasted for a consistent period before dosing.[4] |
| Inconsistent dosing technique | Ensure all personnel are properly trained on the dosing procedure to minimize variability in administration. |
| Gastrointestinal motility variations | Consider the use of agents that modulate gastrointestinal transit time, if appropriate for the study.[5] |
Problem 2: Low oral bioavailability despite good aqueous solubility.
| Potential Cause | Troubleshooting Steps |
| High first-pass metabolism | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. - Consider co-administration with an inhibitor of the primary metabolizing enzyme (use with caution and appropriate justification).[5] |
| Efflux by P-glycoprotein (P-gp) | - Perform in vitro transport studies using Caco-2 cells to determine if the compound is a P-gp substrate. - Co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to assess the impact on absorption.[5] |
| Instability in the gastrointestinal tract | - Assess the stability of the compound in simulated gastric and intestinal fluids. - Consider formulation strategies like enteric coatings to protect the drug from acidic degradation.[9] |
| Poor membrane permeability | - Evaluate the permeability of the compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. - If permeability is low, consider prodrug strategies to enhance lipophilicity.[7] |
Data Presentation
Table 1: Comparison of Formulation Strategies on the Bioavailability of [Compound Name]
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Micronized Suspension | 120 ± 25 | 1.5 ± 0.3 | 600 ± 110 | 240 |
| Amorphous Solid Dispersion | 350 ± 70 | 1.0 ± 0.2 | 1800 ± 350 | 720 |
| SEDDS Formulation | 450 ± 95 | 0.8 ± 0.2 | 2500 ± 500 | 1000 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Housing and Acclimatization: Male Sprague-Dawley rats (200-250 g) are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: [Compound Name] formulations are administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of [Compound Name] are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis with appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER values.
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.
Visualizations
Caption: Workflow for improving the bioavailability of [Compound Name].
Caption: Factors affecting the oral bioavailability of [Compound Name].
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. Bioavailability - Wikipedia [en.wikipedia.org]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. fda.gov [fda.gov]
Technical Support Center: [Compound Name] Interference with Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with [Compound Name] in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways [Compound Name] can interfere with a fluorescence assay?
A1: [Compound Name] can interfere with fluorescence assays through two main mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the assay's fluorophore. This leads to an artificially high signal, potentially causing false-positive results.[1][2] Many small molecules found in screening libraries are inherently fluorescent.[1][2]
-
Fluorescence Quenching: The compound can reduce the fluorescence signal of the assay's fluorophore. This can occur through several processes, including the inner filter effect, where the compound absorbs the excitation or emission light, or through direct interaction with the fluorophore, causing it to return to its ground state without emitting a photon.[1][2][3] This can lead to false-negative results or an underestimation of the true signal.[1]
Q2: My assay signal changes unexpectedly when I add [Compound Name]. How can I tell if this is due to interference?
A2: A critical first step is to run a "no-target" or "no-enzyme" control. In this experiment, you mix [Compound Name] with all assay components except for the biological target (e.g., the enzyme or receptor). If you still observe a change in the fluorescence signal that correlates with the concentration of [Compound Name], it strongly indicates assay interference.[4]
Q3: Can the concentration of [Compound Name] or the assay fluorophore influence the level of interference?
A3: Yes, the relative concentrations are critical. Interference is more pronounced in high-throughput screening (HTS) where fluorophores may be used at very low concentrations (e.g., 1 nM or less), while test compounds are often screened at much higher concentrations (e.g., 10 µM or greater).[5] At these ratios, even a weakly fluorescent compound can significantly interfere with the assay signal.[5]
Q4: Are certain types of fluorophores more susceptible to interference from [Compound Name]?
A4: Fluorophores that excite and emit at shorter wavelengths (in the blue-green spectral region) are generally more prone to interference.[6][7][8] This is because a larger percentage of compounds in typical screening libraries tend to be autofluorescent in this range.[5][8]
Q5: How can I mitigate interference from [Compound Name] in my assay?
A5: Several strategies can be employed:
-
Use Red-Shifted Fluorophores: Switching to fluorophores that excite and emit at longer wavelengths (red-shifted) can significantly reduce interference, as fewer library compounds absorb or fluoresce in this region.[2][5][6][7]
-
Spectral Scanning: Performing a spectral scan of your compound can help identify its absorption and emission peaks, allowing you to choose a fluorophore with a non-overlapping spectral profile.[9]
-
Time-Resolved Fluorescence (TRF): If your compound's fluorescence has a short lifetime, using a long-lifetime fluorophore (like a lanthanide) in a time-resolved fluorescence assay can help. A delay between excitation and detection allows the compound's autofluorescence to decay before measuring the assay signal.[2][7]
-
Instrument Choice: A monochromator-based plate reader offers more flexibility in selecting specific excitation and emission wavelengths to avoid spectral overlap with the interfering compound, although filter-based readers may offer higher sensitivity for specific assays.[10][11][12]
-
Orthogonal Assays: Confirm your results using an orthogonal assay with a different detection method (e.g., luminescence or absorbance) that is not susceptible to the same type of interference.[2][13]
Troubleshooting Guides
Issue 1: I am observing a higher-than-expected fluorescence signal in the presence of [Compound Name].
This issue is likely due to the autofluorescence of [Compound Name].
Troubleshooting Workflow for Autofluorescence
Caption: Workflow to diagnose and address autofluorescence.
Issue 2: The fluorescence signal is lower than expected after adding [Compound Name].
This is likely due to fluorescence quenching or the inner filter effect caused by [Compound Name].
Troubleshooting Workflow for Fluorescence Quenching
Caption: Workflow to diagnose and address fluorescence quenching.
Data Presentation
Table 1: Impact of [Compound Name] on Apparent IC50 Values for a Kinase Assay
| Fluorophore | Excitation (nm) | Emission (nm) | True IC50 (µM) | Apparent IC50 with [Compound Name] (µM) | Fold Change | Suspected Interference |
| Fluorescein | 494 | 518 | 1.2 | 0.3 | 4x lower | Autofluorescence |
| TAMRA | 555 | 578 | 1.2 | 1.1 | ~1x | Minimal |
| Cy5 | 649 | 666 | 1.2 | 1.3 | ~1x | Minimal |
This table illustrates how an autofluorescent compound can artificially lower the apparent IC50 value in an assay using a blue-green fluorophore like fluorescein. Switching to red-shifted fluorophores like TAMRA and Cy5 mitigates this interference, yielding an apparent IC50 closer to the true value.
Table 2: Characterizing the Optical Properties of [Compound Name]
| Parameter | Value | Implication for Fluorescence Assays |
| Absorption Maxima (λabs) | 480 nm | Potential for inner filter effect with fluorophores excited near this wavelength (e.g., Fluorescein). |
| Emission Maxima (λem) | 525 nm | High potential for autofluorescence interference with fluorophores emitting in the green spectrum. |
| Molar Extinction Coefficient (ε) at 488 nm | 15,000 M-1cm-1 | Strong absorption can lead to significant quenching of excitation light for blue/green dyes. |
| Fluorescence Quantum Yield (ΦF) | 0.15 | Moderately fluorescent, likely to cause autofluorescence issues at high concentrations. |
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of [Compound Name]
Objective: To determine if [Compound Name] is fluorescent at the excitation and emission wavelengths used in the primary assay.
Materials:
-
[Compound Name] stock solution
-
Assay buffer
-
Microplate reader with spectral scanning capabilities (monochromator-based is ideal)[10][11]
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of [Compound Name] in the assay buffer. Include a buffer-only control.
-
Dispense the dilutions into the wells of a black microplate.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore. Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to that used for your assay's fluorophore. Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity.[14]
-
Data Analysis: Plot the fluorescence intensity against the wavelength for both scans. The presence of peaks will indicate the autofluorescence profile of [Compound Name]. Compare this to the spectral profile of your assay's fluorophore to assess potential overlap.
Protocol 2: Assessing Fluorescence Quenching by [Compound Name]
Objective: To determine if [Compound Name] quenches the fluorescence of the assay's fluorophore.
Materials:
-
[Compound Name] stock solution
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorometer or microplate reader
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Spectrum: Measure the absorbance spectrum of [Compound Name] at a high concentration using a spectrophotometer to identify its absorption peaks. This will help diagnose the inner filter effect.[15]
-
Quenching Assay: a. Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration. b. Prepare a serial dilution of [Compound Name] in the assay buffer. c. In a microplate, mix the fluorophore solution with the serial dilutions of [Compound Name]. Include a control with only the fluorophore and buffer. d. Incubate for a short period (e.g., 15 minutes) at room temperature. e. Measure the fluorescence intensity using the excitation and emission wavelengths specific to your fluorophore.
-
Data Analysis: Plot the fluorescence intensity of the fluorophore against the concentration of [Compound Name]. A concentration-dependent decrease in fluorescence indicates quenching.
Mechanisms of Fluorescence Interference
Caption: Mechanisms of compound interference in fluorescence assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Monochromator or Filter-Based Plate Reader? How to Choose [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. What Is a Microplate Reader? Components, Principles, & Types [excedr.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: Preventing [Compound Name] Precipitation in Media
Welcome to the technical support center for addressing challenges with [Compound Name] solubility in experimental media. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for [Compound Name] to precipitate when added to my cell culture medium?
A1: Precipitation of poorly soluble compounds like [Compound Name] in aqueous-based cell culture media is a frequent issue with several common causes:
-
Exceeding Solubility Limit: The concentration of the compound is higher than its intrinsic solubility in the medium.[1]
-
Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in 100% DMSO) is diluted into the aqueous medium. This is a very common cause of precipitation.[1][2]
-
Low Co-solvent Concentration: The final concentration of the organic co-solvent (like DMSO) in the medium is too low to keep the compound dissolved.[1]
-
pH Shifts: The pH of the media, especially in a CO2 incubator, can change and affect the solubility of pH-sensitive compounds. The solubility of ionizable drugs can be highly dependent on pH.[2][3]
-
Temperature Fluctuations: The solubility of many compounds is dependent on temperature. Moving from a warm dissolving temperature to 37°C or room temperature can cause precipitation.[1]
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[4]
-
Stock Solution Instability: The compound may degrade in the stock solution over time, especially with repeated freeze-thaw cycles, leading to less soluble byproducts.[4]
Q2: I'm dissolving my [Compound Name] in DMSO. What is a safe final concentration of DMSO for my cells, and how can I avoid precipitation during dilution?
A2: The final concentration of DMSO should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line. A vehicle control with the same final DMSO concentration should always be included in your experiments.[5]
To avoid precipitation during dilution:
-
Use a lower concentration stock solution: This increases the volume added to the media, which aids in dispersion and reduces localized "solvent shock".[5][6]
-
Add stock solution drop-wise to vigorously stirring media: This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.[1][5]
-
Pre-warm the media: Adding the compound to media pre-warmed to 37°C can help maintain solubility.[4]
-
Perform serial dilutions in DMSO: If you are creating a dose-response curve, it is best to perform the serial dilutions in DMSO before the final dilution into the culture medium.[7]
Q3: My compound is still precipitating even with optimized DMSO concentrations. What other methods can I try?
A3: If optimizing the co-solvent and dilution technique is insufficient, consider using solubility enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, effectively increasing their aqueous solubility.[5][8] Beta-cyclodextrins are commonly used for this purpose.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used in enzyme assays to help solubilize compounds, though they may be toxic to whole cells at concentrations above their critical micelle concentration.[9]
-
Serum: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. You can try diluting your compound into a serum-containing medium.[7][9]
-
pH Modification: If your compound's solubility is pH-dependent, adjusting the pH of your buffer system (if your experiment allows) can improve solubility.[2][3]
Troubleshooting Guide
If you are observing precipitation, use the following guide to identify and solve the issue.
| Observation | Potential Cause | Suggested Solution |
| Immediate Precipitation | Solvent shock from high concentration stock.[2][5] | Remake the stock at a lower concentration (e.g., 10 mM). Add the stock solution drop-wise into vigorously vortexing media.[5] |
| Final co-solvent (DMSO) concentration is too low. | Increase the final DMSO concentration, ensuring it remains within the tolerable limit for your cells (typically <0.5%).[5] | |
| pH of the media is unfavorable for compound solubility.[1][3] | If the compound is ionizable, check its pKa and adjust the buffer pH if experimentally permissible.[10] | |
| Precipitation Over Time | Compound is unstable in aqueous media.[1] | Prepare fresh solutions before each experiment. Test the compound's stability over the intended experiment duration. |
| Interaction with media components (salts, proteins).[4] | Test solubility in a simpler buffer like PBS. If using serum, consider reducing the serum concentration or using a serum-free medium.[11][12] | |
| Temperature-dependent solubility. | Ensure all solutions are maintained at a constant temperature (e.g., 37°C in an incubator). | |
| Cloudiness or Turbidity | Fine particulate precipitation or microbial contamination.[4] | Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth. If it's a precipitate, follow the troubleshooting steps. If contamination is suspected, discard the culture and review sterile techniques.[4] |
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Media
This protocol helps determine the maximum concentration of [Compound Name] that can be dissolved in your specific media without precipitating over a set time period.
Materials:
-
[Compound Name]
-
100% DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Plate reader capable of measuring absorbance at ~650 nm
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock: Dissolve [Compound Name] in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved, using gentle warming (37°C) if necessary.[4]
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.[4]
-
Prepare Serial Dilutions: a. Add a fixed volume of media to multiple wells of a 96-well plate. b. Add a small volume of your DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells and below 0.5%. Mix well. c. Perform 2-fold serial dilutions across the plate.[4] d. Include a "blank" control with media and DMSO only.[1]
-
Incubation and Measurement: a. Measure the initial absorbance of the plate at 650 nm.[1] b. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2). c. Measure the absorbance at regular intervals (e.g., 1, 4, 12, 24 hours).[1] d. Visually inspect the wells for precipitation under a microscope.
-
Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that does not show a significant increase in absorbance is the kinetic solubility limit under these conditions.[1]
Protocol 2: Using Cyclodextrin to Enhance Solubility
This protocol describes how to form a [Compound Name]-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
[Compound Name] stock solution in DMSO (e.g., 20 mM)
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer (e.g., PBS)
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of MβCD in your desired aqueous buffer (e.g., 100 mM in PBS).
-
Form the Inclusion Complex: a. Add the [Compound Name]/DMSO stock to the MβCD solution at a 1:5 or 1:10 molar ratio (Compound:MβCD).[5] For example, add 50 µL of 20 mM [Compound Name] to 950 µL of 100 mM MβCD solution. b. Incubate the mixture at room temperature for at least 1 hour with constant shaking or stirring to allow for complex formation. The solution should be clear.[5]
-
Application: This resulting solution is your new, more water-soluble stock. It can be further diluted into your cell culture medium. Remember to have a vehicle control containing the same concentration of MβCD.
Visual Workflows
Caption: Troubleshooting flowchart for compound precipitation.
Caption: Experimental workflow for determining kinetic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Metformin's Efficacy in Type 2 Diabetes Mellitus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Metformin's efficacy in the management of Type 2 Diabetes Mellitus (T2DM). It delves into the molecular mechanisms, presents comparative clinical data, and outlines detailed experimental protocols to offer a thorough resource for the scientific community.
Metformin is a first-line therapy for T2DM, primarily due to its robust glucose-lowering effects, established safety profile, and affordability.[1] Its primary mode of action involves the reduction of hepatic glucose production and improvement of insulin sensitivity in peripheral tissues.[1][2][3][4][5]
Comparative Efficacy of Metformin
Metformin has demonstrated significant efficacy in glycemic control, both as a monotherapy and in combination with other antidiabetic agents.[6] Clinical studies have consistently shown its ability to lower HbA1c and fasting plasma glucose levels.
Monotherapy vs. Placebo
A multicenter, double-blind, dose-response study highlighted Metformin's superiority over placebo in improving glycemic control.[7] The trial demonstrated a dose-dependent reduction in fasting plasma glucose and HbA1c.[7]
| Treatment Group | Mean Change in Fasting Plasma Glucose (mg/dL) from Baseline | Mean Change in HbA1c (%) from Baseline |
| Placebo | - | - |
| Metformin 500 mg | -19 | -0.6 |
| Metformin 1000 mg | -44 | -1.1 |
| Metformin 1500 mg | -62 | -1.5 |
| Metformin 2000 mg | -84 | -2.0 |
Data adapted from a 14-week, double-blind, placebo-controlled, dose-response trial.[7]
Comparison with Other Oral Antidiabetic Drugs (OADs)
Network meta-analyses have compared the efficacy of Metformin with other OADs. One such analysis in Japanese patients with T2DM showed that Metformin 1500 mg/day had a preferable efficacy and safety profile.[8][9] While some treatments like glimepiride and pioglitazone showed slightly greater mean reductions in HbA1c, the differences were not statistically significant.[8][9]
| Treatment | Mean Difference in HbA1c Reduction from Metformin 1500 mg/day (%) |
| Glimepiride 2 mg/day | -0.38 |
| Pioglitazone 45 mg/day | -0.03 |
| Various other OADs | 0.40 - 0.96 (less effective) |
Data from a network meta-analysis of randomized controlled trials.[8][9]
Furthermore, Metformin is associated with weight neutrality or modest weight loss, a significant advantage over some other agents like sulfonylureas and thiazolidinediones which can cause weight gain.[2][10]
Mechanism of Action: Signaling Pathways
The primary molecular mechanism of Metformin involves the activation of AMP-activated protein kinase (AMPK).[2][3][4][11] This master regulator of cellular energy homeostasis, once activated, leads to a cascade of events that collectively improve glucose metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Clinical Efficacy and Safety of Metformin Sustained-Release Tablet (II) (Dulening) and Metformin Tablet (Glucophage) in Treatment of Type 2 Diabetes Mellitus [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Metformin Versus the Other Oral Antidiabetic Drugs in Japanese Type 2 Diabetes Patients: A Network Meta-analysis | springermedizin.de [springermedizin.de]
- 9. Efficacy and Safety of Metformin Versus the Other Oral Antidiabetic Drugs in Japanese Type 2 Diabetes Patients: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Buparlisib and Taselisib in Treating PIK3CA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers, often through mutations in the PIK3CA gene, has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two notable PI3K inhibitors, Buparlisib (BKM120) and Taselisib (GDC-0032), for the treatment of PIK3CA-mutated cancers, supported by experimental data from key clinical trials.
Compound Profiles
Buparlisib (BKM120) is an orally administered pan-class I PI3K inhibitor, targeting all four isoforms (p110α, β, γ, and δ).[1][2] Developed by Novartis, it competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of downstream targets like AKT and disrupting essential cellular processes for tumor cell survival.[1] Its broad-spectrum activity has been evaluated in a variety of solid tumors and hematological malignancies.[2]
Taselisib (GDC-0032) , developed by Genentech, is a potent and selective inhibitor of the p110α, δ, and γ isoforms of PI3K, with a particular sensitivity for mutant PIK3CA.[3][4] A unique feature of Taselisib is its dual mechanism of action; it not only blocks kinase signaling but also induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein.[5][6] This targeted degradation may lead to a more sustained pathway inhibition and potentially a greater therapeutic window in tumors harboring PIK3CA mutations.[5]
Performance Data from Clinical Trials
The following tables summarize key quantitative data from pivotal clinical trials evaluating Buparlisib and Taselisib in patients with PIK3CA-mutated cancers.
Table 1: Efficacy of Buparlisib in PIK3CA-Mutated Cancers
| Clinical Trial | Indication | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| BELLE-2 [2] | HR+/HER2- Advanced Breast Cancer (after aromatase inhibitor) | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 6.8 months (in PI3K pathway-activated patients) | Not Reported |
| BELLE-3 [7] | HR+/HER2- Advanced Breast Cancer (after mTOR inhibitor) | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 3.9 months (in overall population) | Not Reported |
| BERIL-1 [8][9] | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | Buparlisib + Paclitaxel | Placebo + Paclitaxel | 4.6 months | 39% |
Table 2: Efficacy of Taselisib in PIK3CA-Mutated Cancers
| Clinical Trial | Indication | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| SANDPIPER [1][3] | ER+/HER2- Advanced Breast Cancer with PIK3CA mutation | Taselisib + Fulvestrant | Placebo + Fulvestrant | 7.4 months | 28.0% |
Table 3: Common Grade 3-4 Adverse Events
| Adverse Event | Buparlisib + Paclitaxel (BERIL-1)[8] | Taselisib + Fulvestrant (SANDPIPER)[1] |
| Hyperglycemia | 22% | Not specified as Grade 3/4 in top results |
| Anemia | 18% | Not specified as Grade 3/4 in top results |
| Neutropenia | 17% | Not specified as Grade 3/4 in top results |
| Diarrhea | Not specified as Grade 3/4 in top results | Serious AE, percentage not specified |
| Colitis | Not specified as Grade 3/4 in top results | Serious AE, percentage not specified |
| Serious Adverse Events (overall) | Not specified | 32.0% |
Experimental Protocols
BELLE-2 Trial (NCT01610284)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.[2]
-
Patient Population: Postmenopausal women with HR+/HER2- inoperable locally advanced or metastatic breast cancer that had progressed on or after aromatase inhibitor treatment.[2]
-
Treatment: Patients were randomly assigned (1:1) to receive either oral buparlisib (100 mg/day) or placebo, in combination with intramuscular fulvestrant (500 mg on days 1 and 15 of cycle 1, and on day 1 of subsequent 28-day cycles).[2]
-
Primary Endpoints: Progression-free survival in the total population, in patients with known PI3K pathway status, and in those with a PI3K pathway-activated tumor.[2]
SANDPIPER Trial (NCT02340221)
-
Study Design: A phase III, randomized, multicenter, international, double-blind, placebo-controlled trial.[1]
-
Patient Population: Postmenopausal women with ER+/HER2-, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after an aromatase inhibitor.[1][3]
-
Treatment: Patients were randomized 2:1 to receive either oral taselisib (4 mg daily) or placebo, in combination with intramuscular fulvestrant (500 mg on days 1 and 15 of cycle 1, and day 1 of each subsequent 28-day cycle).[1][5]
-
Primary Endpoint: Investigator-assessed progression-free survival in patients with PIK3CA-mutant tumors.[1][3]
BERIL-1 Trial (NCT01852292)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2 study.[8]
-
Patient Population: Patients with recurrent or metastatic squamous cell carcinoma of the head and neck after progression on or after one platinum-based chemotherapy regimen.[8]
-
Treatment: Patients were randomly assigned (1:1) to receive either oral buparlisib (100 mg once daily) or placebo, in combination with intravenous paclitaxel (80 mg/m² on days 1, 8, 15, and 22) in 28-day cycles.[8]
-
Primary Endpoint: Progression-free survival as assessed by the local investigator.[8]
Visualizations
PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action
Caption: PI3K pathway and points of inhibition.
General Experimental Workflow for PI3K Inhibitor Evaluation
Caption: Workflow for PI3K inhibitor development.
Conclusion
Both Buparlisib and Taselisib have demonstrated clinical activity in treating PIK3CA-mutated cancers, albeit with distinct profiles. Buparlisib, as a pan-PI3K inhibitor, offers broad pathway inhibition but has been associated with a challenging toxicity profile, including hyperglycemia and mood disturbances.[7] Taselisib, with its selectivity for p110α and its unique mechanism of inducing mutant protein degradation, showed a modest improvement in progression-free survival in the SANDPIPER study.[1][3] However, the clinical utility of Taselisib in combination with fulvestrant was deemed limited due to its safety profile and the modest clinical benefit observed.[1][3]
The development of these first-generation PI3K inhibitors has provided valuable insights into the therapeutic potential and challenges of targeting the PI3K pathway. Future research will likely focus on developing more selective inhibitors with improved therapeutic windows and identifying predictive biomarkers to better select patients who are most likely to benefit from these targeted therapies.
References
- 1. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
Cross-Validation of Rapamycin Activity in Diverse Cancer Cell Lines: A Comparative Guide
An objective analysis of Rapamycin's anti-proliferative effects across various cancer cell lines, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the activity of Rapamycin, a well-established inhibitor of the mammalian target of rapamycin (mTOR), across different cancer cell lines. The data presented here, compiled from multiple studies, offers researchers, scientists, and drug development professionals a valuable resource for understanding the variable sensitivity of cancer cells to Rapamycin and the underlying molecular mechanisms.
Data Presentation: Comparative Activity of Rapamycin
The anti-proliferative activity of Rapamycin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The IC50 values for Rapamycin can vary significantly among different cancer cell lines, reflecting the diverse genetic and molecular landscapes of these cells.[1][2]
| Cell Line | Cancer Type | IC50 Value | Citation |
| MCF-7 | Breast Cancer | ~20 nM - 100 nM | [1][3] |
| MDA-MB-231 | Breast Cancer | ~20 µM | [1] |
| T98G | Glioblastoma | ~2 nM | [4] |
| U87-MG | Glioblastoma | ~1 µM | [4] |
| U373-MG | Glioblastoma | >25 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | ~32.99 µM | [5] |
| Ca9-22 | Oral Cancer | ~15 µM | [6] |
| B16 | Melanoma | ~84.14 nM | [7] |
| HEK293 | Embryonic Kidney | ~0.1 nM | [4] |
Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific assay used. The values presented here are compiled from various sources and should be considered as representative examples.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of Rapamycin.
1. Cell Viability Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium. Remove the old medium and add 100 µL of the Rapamycin dilutions to the respective wells. Include a vehicle control (medium with DMSO).[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the log concentration of Rapamycin to determine the IC50 value.[9]
-
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following Rapamycin treatment.
-
Materials:
-
Rapamycin-treated and control cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer and collect the supernatant after centrifugation.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of mTOR pathway inhibition.[10]
-
Mandatory Visualizations
Signaling Pathway Diagram
The mTOR signaling pathway is a crucial regulator of cell growth and proliferation. Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, a key component of this pathway.[9] This inhibition disrupts downstream signaling to S6K1 and 4E-BP1, ultimately leading to reduced protein synthesis and cell cycle arrest.[12]
Caption: Simplified mTOR signaling pathway illustrating Rapamycin's inhibition of mTORC1.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the in vitro characterization of Rapamycin's activity in cancer cell lines.
Caption: General workflow for in vitro analysis of Rapamycin.[10]
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Selinexor: A Novel Approach to Multiple Myeloma Treatment Compared to Standard of Care
Selinexor, marketed as Xpovio, offers a first-in-class mechanism of action for the treatment of multiple myeloma, particularly in patients with relapsed or refractory disease.[1][2] This oral Selective Inhibitor of Nuclear Export (SINE) presents a distinct therapeutic strategy compared to established standard-of-care regimens.[2] This guide provides a detailed comparison of selinexor's efficacy and mechanism against standard therapies, supported by clinical trial data and experimental protocols.
Mechanism of Action: A Different Pathway to Cell Death
Standard-of-care treatments for multiple myeloma, such as proteasome inhibitors (e.g., bortezomib) and immunomodulatory agents, primarily target protein degradation pathways and immune responses to induce cancer cell death. Selinexor, however, works by inhibiting Exportin 1 (XPO1), a nuclear export protein.[1][3] In many cancers, XPO1 is overexpressed, leading to the removal of tumor suppressor proteins from the nucleus, where they would typically halt cell division and promote apoptosis.[4] By blocking XPO1, selinexor traps these tumor suppressor proteins within the nucleus, reactivating their function and ultimately leading to the death of malignant cells.[2][4]
Efficacy in Clinical Trials: A Head-to-Head Comparison
The efficacy of selinexor, typically in combination with other agents, has been evaluated in several key clinical trials. The BOSTON trial, a pivotal Phase 3 study, provides a direct comparison against a standard-of-care regimen in patients with relapsed or refractory multiple myeloma who have received one to three prior lines of therapy.[2][5]
| Clinical Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| BOSTON | Selinexor + Bortezomib + Dexamethasone (SVd) | 195 | 13.93 months | 76.4% |
| Bortezomib + Dexamethasone (Vd) | 204 | 9.46 months | 62.3% | |
| STORM (Part 2) | Selinexor + Dexamethasone (Sd) | 122 | 3.7 months | 26.2% |
Data from the BOSTON and STORM clinical trials. The STORM trial included heavily pretreated patients with penta-refractory myeloma.
The BOSTON trial demonstrated a statistically significant improvement in progression-free survival for the selinexor-containing regimen compared to the standard-of-care arm.[6] The STORM trial evaluated selinexor with dexamethasone in a more heavily pretreated patient population, showing meaningful activity in this difficult-to-treat group.[6]
Experimental Protocols: A Look Inside the Clinical Trials
The design and methodology of clinical trials are crucial for interpreting their results. Below are the summarized protocols for the BOSTON and STORM studies.
BOSTON Clinical Trial (NCT03110562)
The BOSTON trial was a Phase 3, randomized, open-label study comparing the efficacy and safety of selinexor in combination with bortezomib and dexamethasone (SVd) versus bortezomib and dexamethasone (Vd) alone.[5]
STORM Clinical Trial (NCT02371233)
The STORM trial was a Phase 2b, open-label, single-arm study evaluating the efficacy and safety of selinexor in combination with dexamethasone (Sd) in patients with heavily pretreated, penta-refractory multiple myeloma.[7]
References
- 1. Selinexor - Wikipedia [en.wikipedia.org]
- 2. karyopharm.com [karyopharm.com]
- 3. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Selinexor for the treatment of patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Meta-analysis of Aspirin Studies: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of aspirin's efficacy and safety, drawing upon data from major clinical trials and observational studies. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of aspirin's performance in cardiovascular disease and cancer prevention against its associated risks.
Data Presentation
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) and observational studies on the use of aspirin for primary prevention.
Cardiovascular Disease Prevention
| Outcome | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Meta-Analysis Findings |
| Major Adverse Cardiovascular Events (MACE) | 0.89 (RR) | 0.84 - 0.93 | Aspirin use is associated with a significant reduction in MACE.[1] |
| 0.90 (RR) | 0.85 - 0.95 | A 10% reduction in major cardiovascular events was observed with aspirin use.[2] | |
| Myocardial Infarction (MI) | 0.86 (RR) | 0.78 - 0.95 | A significant reduction in the risk of myocardial infarction is associated with aspirin.[1] |
| 0.83 (RR) | 0.73 - 0.95 | Aspirin use was associated with a lower risk of myocardial infarction compared to placebo or no treatment. | |
| 0.56 (RR) | 0.45 - 0.70 | In the Physicians' Health Study, aspirin led to a 44% reduction in the risk of myocardial infarction.[3] | |
| Ischemic Stroke | 0.84 (RR) | 0.76 - 0.93 | A significant reduction in ischemic stroke risk is observed with aspirin use.[1] |
| 0.86 (RR) | 0.75 - 0.98 | Aspirin was associated with a reduction in ischemic stroke.[2] | |
| All-Cause Mortality | 0.98 (RR) | 0.93 - 1.02 | Aspirin was not associated with a significant reduction in all-cause mortality.[4] |
| 0.94 (RR) | 0.89 - 0.99 | Some analyses suggest a slight reduction in all-cause mortality.[2] | |
| Major Bleeding | 1.42 (RR) | 1.26 - 1.60 | Aspirin use significantly increases the risk of major bleeding.[1] |
| 1.47 (RR) | 1.31 - 1.65 | An increased incidence of major bleeding is a significant safety concern.[4] | |
| Intracranial Hemorrhage | 1.33 (RR) | 1.11 - 1.59 | The risk of intracranial hemorrhage is elevated with aspirin use.[1] |
| Gastrointestinal Bleeding | 1.91 (RR) | 1.44 - 2.54 | Aspirin is associated with a nearly doubled risk of gastrointestinal bleeding.[1] |
Cancer Prevention
| Cancer Type | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Meta-Analysis Findings |
| Overall Cancer Risk | 0.89 (RR) | 0.87 - 0.91 | Aspirin use is associated with a significant decrease in the risk of overall cancer.[5] |
| Colorectal Cancer (CRC) | 0.79 (RR) | 0.74 - 0.85 | Regular aspirin use is associated with a reduced risk of colorectal cancer.[5] |
| 0.74 (OR) | 0.56 - 0.97 | Meta-analyses of RCTs show a protective effect of aspirin on CRC risk.[6] | |
| Gastric Cancer | 0.75 (RR) | 0.65 - 0.86 | A significant reduction in the risk of gastric cancer is associated with aspirin use.[5] |
| Esophageal Cancer | 0.75 (RR) | 0.62 - 0.89 | Aspirin use is linked to a decreased risk of esophageal cancer.[5] |
| Breast Cancer | 0.92 (RR) | 0.88 - 0.96 | A meta-analysis of observational studies suggests a reduced risk of breast cancer with aspirin use.[5] |
| 0.91 (RR) | 0.87 - 0.95 | Compared with nonusers, aspirin users had a reduced risk of breast cancer.[7] | |
| Prostate Cancer | 0.94 (RR) | 0.90 - 0.99 | A modest but significant reduction in prostate cancer risk is associated with aspirin.[5] |
| Cancer Mortality | 0.79 (HR) | 0.73 - 0.84 | Aspirin use is associated with a reduction of about 20% in cancer deaths in observational studies.[8] |
| 0.99 (RR) | 0.87 - 1.12 | A meta-analysis of RCTs did not find a significant reduction in cancer-related mortality.[9] |
Experimental Protocols
The data presented above are derived from numerous clinical trials. The methodologies of three landmark randomized controlled trials are detailed below.
Physicians' Health Study (PHS)
-
Objective: To determine whether low-dose aspirin decreases cardiovascular mortality and if beta-carotene reduces cancer incidence.[10][11]
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[12]
-
Participants: 22,071 U.S. male physicians aged 40 to 84 years.[13]
-
Intervention: 325 mg of aspirin (Bufferin) taken every other day, or a placebo.[10] Participants were also randomized to receive beta-carotene or a placebo.[10]
-
Follow-up: The aspirin component of the study had an average follow-up of 60.2 months.[11]
-
Primary Endpoints: For the aspirin component, the primary endpoint was cardiovascular mortality. Secondary endpoints included myocardial infarction and stroke.[3]
Women's Health Study (WHS)
-
Objective: To evaluate the effects of low-dose aspirin and vitamin E in the primary prevention of cardiovascular disease and cancer in women.
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[14]
-
Participants: 39,876 female health professionals aged 45 years and older with no history of cardiovascular disease or cancer.[14][15]
-
Intervention: 100 mg of aspirin on alternate days, or a placebo.[15] Participants were also randomized to receive vitamin E or a placebo.[15]
-
Follow-up: The mean follow-up period was 10.1 years.[15]
-
Primary Endpoints: A composite endpoint of nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.[15]
ASPirin in Reducing Events in the Elderly (ASPREE) Trial
-
Objective: To determine if daily low-dose aspirin extends disability-free survival in healthy older adults.[16]
-
Study Design: A randomized, double-blind, placebo-controlled primary prevention trial.[16][17]
-
Participants: 19,114 individuals aged 70 years or older (or ≥65 for U.S. minorities) without cardiovascular disease, dementia, or significant physical disability at enrollment.[16]
-
Intervention: 100 mg of enteric-coated aspirin daily, or a placebo.[17]
-
Follow-up: The median follow-up was 4.7 years.[16]
-
Primary Endpoint: A composite of all-cause mortality, incident dementia, and persistent physical disability.[17]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary mechanism of action of aspirin and a typical workflow for a randomized controlled trial.
Caption: Aspirin's primary mechanism of action.
Caption: A typical workflow for a randomized controlled trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin for Primary Prevention of Cardiovascular Events: Meta-Analysis of Randomized Controlled Trials and Subgroup Analysis by Sex and Diabetes Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicians' Health Study (Aspirin component) - American College of Cardiology [acc.org]
- 4. Efficacy and safety of aspirin for primary prevention of cardiovascular events: a meta-analysis and trial sequential analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspirin Use and Common Cancer Risk: A Meta-Analysis of Cohort Studies and Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin might reduce the incidence of breast cancer: An updated meta-analysis of 38 observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin and cancer survival: a systematic review and meta-analyses of 118 observational studies of aspirin and 18 cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bios6244.com [bios6244.com]
- 11. Final report on the aspirin component of the ongoing Physicians' Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicians' Health Study-I [phs.bwh.harvard.edu]
- 13. Baseline characteristics of participants in the Physicians' Health Study: a randomized trial of aspirin and beta-carotene in U.S. physicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin in the primary prevention of cardiovascular disease in the Women’s Health Study: Effect of noncompliance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Women's Health Study: Low-Dose Aspirin in Primary Prevention - American College of Cardiology [acc.org]
- 16. aspree.org [aspree.org]
- 17. aspree.org [aspree.org]
Benchmarking [Compound Name] against other inhibitors of [target protein]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel compound, B-Raf IN-10, against two established first-generation BRAF inhibitors, Vemurafenib and Dabrafenib. The focus of this comparison is on their inhibitory activity against the oncogenic BRAF V600E mutant, a key driver in several cancers, including melanoma.[1] All data presented is based on standardized preclinical assays to ensure objective comparison.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for B-Raf IN-10, Vemurafenib, and Dabrafenib against the primary target, BRAF V600E, as well as other related kinases to assess selectivity. These values were determined using both cell-free biochemical assays and cell-based proliferation assays.
Table 1: Cell-Free Kinase Assay Data
This table presents the IC50 values (in nanomolar, nM) determined from in vitro kinase assays, which measure the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
| Compound | BRAF V600E (nM) | Wild-type BRAF (nM) | c-Raf (nM) |
| B-Raf IN-10 | 1.2 | 8.5 | 9.8 |
| Vemurafenib | ~31 | - | ~48 |
| Dabrafenib | ~0.7[1] | 5.0[1] | 6.3[1] |
Note: IC50 values for Vemurafenib and Dabrafenib are sourced from existing literature and may vary based on assay conditions.[2]
Table 2: Cell-Based Proliferation Assay Data
This table showcases the IC50 values (in micromolar, µM) from cell viability assays performed on the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound | A375 (BRAF V600E) IC50 (µM) |
| B-Raf IN-10 | <0.5 |
| Vemurafenib | <1 |
| Dabrafenib | <0.1 |
Note: The data for Vemurafenib and Dabrafenib are presented as a general potency range based on available data.[3]
Signaling Pathway and Mechanism of Action
B-Raf IN-10, along with Vemurafenib and Dabrafenib, targets the constitutively active BRAF V600E mutant protein in the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] In cancer cells with this mutation, the aberrant BRAF protein continuously phosphorylates and activates MEK1/2, leading to the subsequent phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus and activates transcription factors that drive uncontrolled cell proliferation and survival.[4] By inhibiting the kinase activity of BRAF V600E, these compounds block this downstream signaling cascade.
Figure 1. Simplified MAPK signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 values of B-Raf IN-10, Vemurafenib, and Dabrafenib against BRAF V600E, wild-type BRAF, and c-Raf.
Methodology:
-
Reagent Preparation:
-
Recombinant human BRAF (V600E or wild-type) and c-Raf enzymes are diluted to the desired concentration in kinase buffer.
-
A serial dilution of the test compounds (B-Raf IN-10, Vemurafenib, Dabrafenib) is prepared in DMSO.
-
The substrate, inactive MEK1, and ATP are prepared in kinase buffer.
-
-
Kinase Reaction:
-
The kinase, test compound, and substrate are added to the wells of a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 45 minutes to allow for the phosphorylation of MEK1.[4]
-
-
Detection:
-
A luminescence-based kinase assay kit is used to measure the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity.
-
The luminescent signal is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells to determine the inhibitory effect of a compound on cell proliferation.
Objective: To determine the IC50 values of B-Raf IN-10, Vemurafenib, and Dabrafenib in the BRAF V600E-mutant A375 melanoma cell line.
Methodology:
-
Cell Plating:
-
A375 cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
-
Drug Treatment:
-
Cells are treated with a range of concentrations of B-Raf IN-10, Vemurafenib, or Dabrafenib for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the DMSO-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Figure 2. Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
Western blotting is used to detect and quantify changes in the phosphorylation status of key proteins in a signaling pathway, providing insight into the mechanism of action of an inhibitor.
Objective: To confirm the inhibition of the MAPK pathway by B-Raf IN-10, Vemurafenib, and Dabrafenib by assessing the phosphorylation levels of ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
A375 cells are treated with the test compounds for a specified time.
-
Cells are washed with ice-cold PBS and then lysed to extract total protein.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a PVDF membrane.
-
-
Antibody Incubation:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Imaging:
-
An enhanced chemiluminescent (ECL) substrate is added to the membrane.[7]
-
The chemiluminescent signal is captured using a digital imaging system.
-
-
Data Analysis:
-
The intensity of the p-ERK1/2 bands is quantified using image analysis software.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2 or a loading control protein (e.g., GAPDH or β-actin).
-
The level of p-ERK1/2 is normalized to the total ERK1/2 or loading control.
-
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Adomac
Disclaimer: A specific Safety Data Sheet (SDS) for a product named "Adomac" was not publicly available at the time of this writing. The following guidelines are based on best practices for the handling and disposal of a hypothetical chemical with properties similar to those found in various industrial chemical safety data sheets. These procedures are intended for researchers, scientists, and drug development professionals. It is imperative to consult the manufacturer-provided SDS and your institution's specific safety protocols before handling or disposing of this or any chemical material.
This guide provides a systematic approach to the safe disposal of "this compound," assuming it is a flammable liquid that is hazardous to the skin and aquatic environments.
Immediate Safety and Risk Assessment
Before beginning any disposal process, a thorough risk assessment is mandatory. This involves understanding the chemical's hazards, the necessary personal protective equipment (PPE), and the appropriate emergency procedures.
Key Assumed Hazards:
-
Flammable Liquid and Vapor (H226): Poses a fire risk.
-
Causes Skin Irritation (H315): Can cause redness and discomfort upon contact with skin.
-
May be Fatal if Swallowed and Enters Airways (H304): Aspiration hazard.
-
May Cause Drowsiness or Dizziness (H336): Inhalation hazard.
-
Toxic to Aquatic Life with Long-Lasting Effects (H411): Environmental hazard.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles certified to EN 166.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) certified to EN 374.[1][2]
-
Body Protection: A protective, water-repellent woven coverall (e.g., 65% polyester, 35% cotton) and protective boots certified to EN 13832.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or the potential for vapor inhalation, wear suitable respiratory equipment.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful adherence to safety protocols to protect both laboratory personnel and the environment.
Step 1: Preparation and Containment
-
Ensure the disposal area is well-ventilated.
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
Have spill control materials readily available, such as absorbent pads or kitty litter.
Step 2: Waste Collection
-
Liquid Waste: Collect all liquid this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Solids: Any materials used to clean up spills (e.g., absorbent pads, rags) should be placed in a separate, sealed hazardous waste container.
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and a description of the contents.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management service.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of clean water. If irritation or redness develops and persists, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected area with large amounts of water. If skin irritation occurs, seek medical attention.[3] |
| Inhalation | Move the victim to fresh air. If respiratory symptoms develop, seek medical attention. If breathing is difficult, administer oxygen or artificial respiration by qualified personnel.[3] |
| Ingestion | Do NOT induce vomiting. This material can enter the lungs and cause severe damage. If swallowed, immediately call a poison center or doctor.[3] |
Data Summary of Assumed this compound Hazards
| Hazard Statement | Description | Precautionary Statement |
| H226 | Flammable liquid and vapour.[3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3] |
| H315 | Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| H304 | May be fatal if swallowed and enters airways.[3] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTRE or doctor/physician. P331: Do NOT induce vomiting.[3] |
| H336 | May cause drowsiness or dizziness.[3] | |
| H411 | Toxic to aquatic life with long lasting effects.[3] |
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the general principles of chemical waste management apply. The key "experiment" in this context is the safe and compliant disposal of the chemical, the methodology for which is detailed in the "Step-by-Step Disposal Procedure" above.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper and safe disposal of this compound waste.
References
Information Not Available for "Adomac" as a Chemical Substance
Extensive searches for "Adomac" have not yielded any results for a chemical substance with this name. The name "this compound" is associated with a data science and machine learning company, this compound LLC, and a wholesaler of industrial components, this compound Technicals. There is no publicly available information to suggest that "this compound" is a chemical used in research, drug development, or any other scientific application.
Consequently, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans, for handling a substance that does not appear to be a recognized chemical entity. The core requirements of the prompt, such as summarizing quantitative data into tables, providing detailed experimental protocols, and creating visualizations for signaling pathways or experimental workflows related to a chemical named "this compound," cannot be fulfilled.
Researchers, scientists, and drug development professionals are strongly advised to verify the correct name and Chemical Abstracts Service (CAS) number of any substance they intend to handle. Accurate identification is the first and most critical step in obtaining reliable safety and handling information. In the absence of any data on a chemical named "this compound," no guidance on personal protective equipment (PPE) or other safety measures can be provided.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
